molecular formula C15H15NO2 B1203746 Carbazomycin B CAS No. 75139-38-7

Carbazomycin B

Cat. No.: B1203746
CAS No.: 75139-38-7
M. Wt: 241.28 g/mol
InChI Key: OBMFXFPFPDTBHG-UHFFFAOYSA-N
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Description

Carbazomycin B is a member of carbazoles.
This compound has been reported in Streptomyces abikoensis, Streptomyces ehimensis, and Streptomyces luteoverticillatus with data available.
from Streptomyces Strain H 1051-MY 10;  structure not given in first source, but MF given as C15-H15-N-O2;  structure contains hydroxy-methoxy-dimethylcarbazole

Properties

IUPAC Name

3-methoxy-1,2-dimethyl-9H-carbazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-8-9(2)15(18-3)14(17)12-10-6-4-5-7-11(10)16-13(8)12/h4-7,16-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMFXFPFPDTBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226110
Record name Carbazomycin B
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Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75139-38-7
Record name Carbazomycin B
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbazomycin B
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazomycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226110
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Foundational & Exploratory

The Origin of Carbazomycin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin B is a naturally occurring carbazole alkaloid with notable biological activities, including antifungal and antibacterial properties. First isolated from Streptomyces, this molecule has garnered interest for its potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the origin of this compound, detailing its producing microorganisms, a thorough experimental protocol for its isolation and purification, the elucidation of its structure, its biosynthetic pathway, and a summary of its biological activity.

Producing Microorganism

This compound was first isolated from an unidentified Streptomyces strain, designated H 1051-MY 10[1]. This strain was later identified as Streptomyces ehimense. Subsequently, this compound has also been isolated from other Streptomyces species, including Streptomyces luteoverticillatus strain SZJ61, a marine-derived actinomycete[1]. These microorganisms are the natural source for the production of this compound through fermentation.

Experimental Protocols

Fermentation, Extraction, and Isolation of this compound

The following protocol outlines a general procedure for the production and isolation of this compound from a Streptomyces culture, based on established methodologies[1][2][3][4].

2.1.1. Fermentation

  • Seed Culture Preparation: A loopful of a well-sporulated culture of Streptomyces sp. is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth with Yeast Extract). The flask is incubated at 28-30°C for 48-72 hours on a rotary shaker at 150-200 rpm.

  • Production Culture: A portion of the seed culture (typically 2-5% v/v) is transferred to a larger production flask (e.g., 1 L Erlenmeyer flask containing 200 mL of production medium). A variety of production media can be used, with a common composition being soluble starch, yeast extract, and various salts. The production culture is incubated for 7-14 days at 28-30°C with continuous agitation.

2.1.2. Extraction

  • Mycelial Extraction: After the fermentation period, the culture broth is harvested. The mycelia are separated from the broth by centrifugation or filtration.

  • Solvent Extraction: The mycelial cake is extracted with acetone. The acetone extract is then concentrated in vacuo to remove the acetone. The resulting aqueous suspension is then extracted with an immiscible organic solvent, such as ethyl acetate. The organic phase, containing this compound, is collected.

2.1.3. Purification

  • Column Chromatography: The crude ethyl acetate extract is concentrated to dryness and redissolved in a minimal amount of a suitable solvent. This solution is then subjected to column chromatography for purification.

  • Alumina Column Chromatography: The initial purification step often involves chromatography on an alumina column. The column is eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity.

  • Silica Gel Column Chromatography: Further purification can be achieved using silica gel column chromatography with a solvent system like chloroform-methanol.

  • Crystallization: The fractions containing this compound, as identified by thin-layer chromatography (TLC) and UV absorbance, are pooled, concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water) to yield pure this compound.

Experimental Workflow for Isolation and Purification of this compound

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification start Streptomyces sp. Culture seed_culture Seed Culture (28-30°C, 48-72h) start->seed_culture production_culture Production Culture (28-30°C, 7-14 days) seed_culture->production_culture harvest Harvest Culture Broth production_culture->harvest separation Separate Mycelia and Broth harvest->separation acetone_extraction Extract Mycelia with Acetone separation->acetone_extraction ethyl_acetate_extraction Extract Aqueous Phase with Ethyl Acetate acetone_extraction->ethyl_acetate_extraction crude_extract Crude Ethyl Acetate Extract ethyl_acetate_extraction->crude_extract alumina_column Alumina Column Chromatography crude_extract->alumina_column silica_column Silica Gel Column Chromatography alumina_column->silica_column pure_compound Pure this compound silica_column->pure_compound biosynthesis_pathway cluster_precursors Primary Metabolite Precursors cluster_pathway This compound Biosynthesis tryptophan L-Tryptophan intermediate1 Carbazole Scaffold Formation (CbzB, CbzD, CbzE, CbzF) tryptophan->intermediate1 acetate Acetate acetate->intermediate1 methionine S-Adenosyl Methionine intermediate2 Hydroxylation & Methylation (CbzMT) methionine->intermediate2 Methyl group donor intermediate1->intermediate2 carbazomycin_b This compound intermediate2->carbazomycin_b

References

The Discovery and Isolation of Carbazomycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin B, a notable member of the carbazole alkaloid family, has garnered significant interest within the scientific community due to its diverse biological activities. First isolated in 1980 from a soil actinomycete, this metabolite exhibits a unique chemical structure and promising therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the isolation workflow.

Discovery and Producing Organism

This compound was first discovered along with its analogue, Carbazomycin A, from the cultured mycelia of an unidentified Streptomyces species designated as Strain H 1051-MY 10.[1] This strain was later identified as Streptoverticillium ehimense.[] These compounds were the first antibiotics identified to possess a carbazole nucleus.[1][3] The producing organism was isolated from a soil sample, highlighting the rich biodiversity of microorganisms as a source of novel bioactive compounds.

Physicochemical Properties of this compound

This compound is characterized by its distinct physicochemical properties, which were crucial for its initial identification and subsequent structural elucidation. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular FormulaC15H15NO2[1][4]
Molecular Weight241.28 g/mol [][4]
AppearanceColorless needles (as acetate)[5]
Melting Point192-195°C (acetate form)[5]
UV λmax (MeOH)224, 244, 289, 339 nm[6]
Structure4-hydroxy-3-methoxy-1,2-dimethylcarbazole[7]

Biological Activity

This compound has demonstrated a broad spectrum of biological activities, making it a compound of interest for further drug development.[8] It exhibits inhibitory action against phytopathogenic fungi and also shows weak antibacterial and anti-yeast activities.[1][] Notably, this compound is an inhibitor of 5-lipoxygenase and acts as a free radical scavenger.[9] A key antibacterial activity has been observed against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, with a minimum inhibitory concentration (MIC) of 8 μg/mL.[8][10]

Organism/TargetActivityMIC/IC50Reference
Phytopathogenic fungiInhibitoryNot specified[1][]
Gram-positive bacteriaActiveNot specified[9]
Fungi and YeastWeakly activeNot specified[9]
5-lipoxygenaseInhibitoryIC50: 1.5 µg/mL[6]
Xanthomonas oryzae pv. oryzaeAntibacterial8 μg/mL[8][10]
Plasmodium falciparumAntimalarialIC50: 2.37 µg/mL[6]

Experimental Protocols

Fermentation

The production of this compound was achieved through submerged fermentation of Streptomyces sp. H 1051-MY 10.

  • Producing Organism: Streptomyces sp. H 1051-MY 10 (later identified as Streptoverticillium ehimense)[1][]

  • Fermentation Medium: The exact composition of the fermentation medium is detailed in the original publication by Sakano et al. (1980).[1]

  • Culture Conditions: The fermentation was carried out under aerobic conditions in shake flasks or fermenters at a controlled temperature and pH for a specific duration to allow for optimal production of the secondary metabolites.

Isolation and Purification

The following protocol outlines the steps for the extraction and purification of this compound from the fermentation broth.[1]

  • Mycelial Extraction: The cultured mycelia were separated from the fermentation broth by filtration. The mycelia were then extracted with acetone.

  • Solvent Partitioning: The acetone extract was concentrated in vacuo to remove the acetone. The resulting aqueous residue was then extracted with ethyl acetate.

  • Chromatography: The ethyl acetate extract, containing a mixture of Carbazomycins A and B, was concentrated and subjected to column chromatography on alumina.

  • Separation: The components were separated by elution with a suitable solvent system, yielding distinct fractions of Carbazomycin A and this compound.

  • Crystallization: The purified this compound fraction was concentrated and crystallized to obtain the pure compound.

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound.

Isolation_Workflow Fermentation Fermentation of Streptomyces sp. H 1051-MY 10 Filtration Filtration Fermentation->Filtration Mycelia Mycelia Filtration->Mycelia Broth Culture Broth Filtration->Broth Acetone_Extraction Acetone Extraction Mycelia->Acetone_Extraction Concentration1 Concentration (in vacuo) Acetone_Extraction->Concentration1 Ethyl_Acetate_Extraction Ethyl Acetate Partitioning Concentration1->Ethyl_Acetate_Extraction Aqueous_Phase Aqueous Phase Ethyl_Acetate_Extraction->Aqueous_Phase Organic_Phase Ethyl Acetate Extract (Carbazomycins A & B) Ethyl_Acetate_Extraction->Organic_Phase Concentration2 Concentration Organic_Phase->Concentration2 Alumina_Chromatography Alumina Column Chromatography Concentration2->Alumina_Chromatography Carbazomycin_A Carbazomycin A Alumina_Chromatography->Carbazomycin_A Carbazomycin_B This compound Alumina_Chromatography->Carbazomycin_B

Caption: Isolation and purification workflow of this compound.

Structural Elucidation

The structure of this compound was determined to be 4-hydroxy-3-methoxy-1,2-dimethylcarbazole through spectroscopic analysis.[7] Further confirmation of the relationship between Carbazomycin A and B was achieved by methylating this compound with diazomethane, which yielded Carbazomycin A (3,4-dimethoxy-1,2-dimethylcarbazole).[1][7]

Biosynthesis

The biosynthesis of the carbazole nucleus of this compound has been investigated.[] Studies using 14C- and 13C-labeled precursors have shown that the C-2 carbon of tryptophan is incorporated at the C-3 position of this compound.[] The C-1 and C-10 moiety is derived from acetate.[] The methoxyl group is derived from methionine.[]

Conclusion

This compound stands out as a significant natural product with a unique carbazole structure and a range of biological activities. The methodologies established for its fermentation, isolation, and characterization provide a solid foundation for further research and development. The potent antibacterial and other bioactivities of this compound warrant continued investigation into its mechanism of action and potential therapeutic applications. The total synthesis of this compound has also been successfully achieved, opening avenues for the generation of novel analogues with enhanced or modified activities.[3][11]

References

An In-depth Technical Guide to Carbazomycin B Production in Streptomyces Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin B, a carbazole alkaloid with notable antifungal and antibacterial properties, is a secondary metabolite produced by several species of the genus Streptomyces. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, focusing on the producing organisms, the biosynthetic pathway, its regulation, and detailed experimental protocols for its production, isolation, and characterization. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and medicinal chemistry, facilitating further investigation and exploitation of this promising bioactive compound.

This compound Producing Streptomyces Species

Several species of Streptomyces have been identified as producers of this compound. The most well-documented of these are:

  • Streptomyces luteoverticillatus : Strain SZJ61, isolated from marine sediments, has been shown to produce this compound. The genome of this strain has been sequenced, revealing a putative biosynthetic gene cluster for this compound.[1]

  • Streptomyces roseoverticillatus : Strain 63 is a known producer of this compound and has been studied for its biocontrol potential against plant pathogens.[2][3]

  • Streptomyces ehimensis (also referred to as Streptoverticillium ehimense): The original source from which this compound was first isolated.

  • Streptomyces abikoensis

Biosynthesis of this compound

The biosynthesis of this compound proceeds through a pathway that is homologous to that of other carbazole alkaloids produced by Streptomyces, such as neocarazostatin A and carquinostatin A. The pathway involves the construction of the carbazole core followed by a series of tailoring reactions.

Proposed Biosynthetic Gene Cluster of this compound

A putative biosynthetic gene cluster for this compound has been identified in Streptomyces luteoverticillatus SZJ61 and is available in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001896.[4] The cluster is approximately 8.3 kb in size and contains seven open reading frames (ORFs). Based on homology to genes in other carbazole biosynthetic pathways, the putative functions of the genes in the cbz cluster are outlined in Table 1.

Table 1: Putative Genes in the this compound Biosynthetic Cluster from S. luteoverticillatus SZJ61 [4][5]

GenePutative FunctionHomolog in Neocarazostatin A Pathway
EKH77_319903-oxoacyl-ACP synthaseNzsJ
EKH77_31980Thiamine pyrophosphate-binding proteinNzsH
-Aromatase/cyclaseNzsI
EKH77_31960Methyltransferase-
EKH77_31975FAD-binding oxidoreductase-
EKH77_31970Aminotransferase class I/II-fold pyridoxal phosphate-dependent enzyme-
EKH77_31965SDR family NAD(P)-dependent oxidoreductase-

Note: A direct homolog for the aromatase/cyclase (NzsI) is not explicitly listed in the MIBiG entry but is essential for carbazole core formation and is presumed to be present within or near the cluster.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound can be divided into two main stages: the formation of the carbazole core and the tailoring of the core structure.

2.2.1. Formation of the Carbazole Core

The formation of the carbazole core is thought to be catalyzed by a conserved set of three enzymes, homologous to NzsJ, NzsH, and NzsI from the neocarazostatin A pathway.[6]

  • Condensation: A 3-oxoacyl-ACP synthase (putatively encoded by EKH77_31990) catalyzes the condensation of an indole derivative (derived from tryptophan) with a keto-acid.

  • Decarboxylation and Ring Formation: A thiamine pyrophosphate (TPP)-dependent enzyme (putatively EKH77_31980) facilitates a key decarboxylation and the initial cyclization.

  • Aromatization: An aromatase/cyclase (a putative NzsI homolog) catalyzes the final aromatization to form the tricyclic carbazole scaffold.

2.2.2. Tailoring of the Carbazole Core

Following the formation of the carbazole core, a series of tailoring reactions, including methylations and hydroxylation, are required to produce this compound.

  • Methylation: At least two methylation steps are required. One of these is catalyzed by an O-methyltransferase. The gene EKH77_31960 is annotated as a methyltransferase and is a likely candidate for one of these steps.

  • Hydroxylation: A hydroxylation event is necessary. The FAD-binding oxidoreductase (EKH77_31975) is a probable candidate for this reaction.

  • Other modifications: The roles of the aminotransferase (EKH77_31970) and the SDR family NAD(P)-dependent oxidoreductase (EKH77_31965) are less clear but may be involved in precursor supply or further modifications.

This compound Biosynthesis cluster_caption Proposed Biosynthetic Pathway of this compound Tryptophan Tryptophan Indole_derivative Indole derivative Tryptophan->Indole_derivative Pyruvate Pyruvate Keto_acid Keto-acid Pyruvate->Keto_acid Acetate Acetate Acetate->Keto_acid Core_enzymes Core Biosynthetic Enzymes (NzsJ, NzsH, NzsI homologs) Indole_derivative->Core_enzymes Keto_acid->Core_enzymes Carbazole_core Carbazole Core Tailoring_enzymes Tailoring Enzymes (Methyltransferases, Oxidoreductases) Carbazole_core->Tailoring_enzymes Pre_Carbazomycin_B Pre-Carbazomycin B intermediates Carbazomycin_B This compound Pre_Carbazomycin_B->Carbazomycin_B Core_enzymes->Carbazole_core Tailoring_enzymes->Pre_Carbazomycin_B caption A simplified diagram illustrating the key stages in this compound biosynthesis.

Caption: A simplified diagram illustrating the key stages in this compound biosynthesis.

Regulation of this compound Production

The regulation of secondary metabolite production in Streptomyces is a complex process involving a hierarchical network of regulatory genes. While specific regulatory elements for the this compound gene cluster have not yet been experimentally characterized, a putative regulatory mechanism can be proposed based on known regulatory systems in Streptomyces.

It is likely that the expression of the cbz gene cluster is under the control of a cluster-situated regulator (CSR) or a pleiotropic global regulator. Analysis of the genomic region surrounding the cbz cluster in S. luteoverticillatus SZJ61 may reveal the presence of regulatory genes belonging to common families such as LuxR, TetR, or SARP (Streptomyces Antibiotic Regulatory Protein). These regulators often respond to intracellular signaling molecules like gamma-butyrolactones (GBLs) or to environmental cues such as nutrient limitation.

Regulation of this compound Production cluster_caption Proposed Regulatory Cascade for this compound Production Environmental_Signals Environmental Signals (e.g., nutrient limitation) Global_Regulators Global Regulators (e.g., AfsR, AdpA) Environmental_Signals->Global_Regulators Signaling_Molecules Signaling Molecules (e.g., GBLs) Global_Regulators->Signaling_Molecules CSR Cluster-Situated Regulator (CSR) (e.g., LuxR, TetR, SARP) Global_Regulators->CSR Activation/ Repression Signaling_Molecules->CSR Binding cbz_cluster cbz Biosynthetic Gene Cluster CSR->cbz_cluster Transcriptional Activation Carbazomycin_B This compound Production cbz_cluster->Carbazomycin_B caption A hypothetical model for the regulation of this compound biosynthesis.

Caption: A hypothetical model for the regulation of this compound biosynthesis.

Experimental Protocols

Fermentation for this compound Production

This protocol is adapted from methods used for the cultivation of this compound-producing Streptomyces species. Optimization may be required for different strains.

4.1.1. Media

  • Seed Medium (TSBY): Tryptic Soy Broth (30 g/L), Yeast Extract (10 g/L). Adjust pH to 7.2 before autoclaving.

  • Production Medium (Gauze's Synthetic Medium No. 1): Soluble Starch (20 g/L), KNO₃ (1 g/L), K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), NaCl (0.5 g/L), FeSO₄·7H₂O (0.01 g/L). Adjust pH to 7.2-7.4 before autoclaving.

4.1.2. Fermentation Procedure

  • Inoculate a loopful of spores or mycelia of the Streptomyces strain from a fresh agar plate into 50 mL of seed medium in a 250 mL baffled flask.

  • Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 180-200 rpm.

  • Inoculate 10 mL of the seed culture into 200 mL of production medium in a 1 L baffled flask.

  • Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 180-200 rpm.

  • Monitor the production of this compound by HPLC analysis of the culture extract at regular intervals.

Extraction and Isolation of this compound
  • Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation (e.g., 8,000 x g for 15 minutes).

  • Extract the mycelial cake with an equal volume of acetone or methanol with vigorous shaking for 1-2 hours.

  • Filter the extract and concentrate it under reduced pressure to remove the organic solvent.

  • Extract the resulting aqueous residue with an equal volume of ethyl acetate three times.

  • Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude extract containing this compound.

  • Purify this compound from the crude extract using silica gel column chromatography with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

Quantification of this compound by HPLC

4.3.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. A typical gradient could be:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 20% Acetonitrile

    • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 289 nm.

  • Injection Volume: 10-20 µL.

  • Standard: A pure sample of this compound is required for creating a standard curve for quantification.

4.3.2. Sample Preparation

  • Dissolve a known amount of the crude or purified extract in methanol.

  • Filter the sample through a 0.22 µm syringe filter before injection.

HPLC_Workflow cluster_caption Workflow for HPLC Quantification of this compound Start Start: Fermentation Sample Extraction Extraction with Ethyl Acetate Start->Extraction Dissolution Dissolve in Methanol Extraction->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation (Acetonitrile/Water Gradient) Injection->Separation Detection UV Detection (289 nm) Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification End End: this compound Concentration Quantification->End caption A step-by-step workflow for the quantification of this compound.

Caption: A step-by-step workflow for the quantification of this compound.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

4.4.1. Sample Preparation

  • Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

4.4.2. NMR Experiments

  • ¹H NMR: To determine the proton chemical shifts and coupling constants.

  • ¹³C NMR: To determine the carbon chemical shifts.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the carbazole skeleton and assigning the positions of substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

Table 2: Reported ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹³C (δ, ppm)¹H (δ, ppm, multiplicity, J in Hz)
1123.4-
1a125.5-
2118.9-
3145.8-
4138.9-
4a120.2-
5119.87.35 (t, J=7.6)
6120.57.29 (t, J=7.6)
7110.87.98 (d, J=7.6)
8124.17.42 (d, J=7.6)
8a139.7-
9-8.05 (br s)
1-CH₃12.32.45 (s)
2-CH₃9.52.25 (s)
3-OCH₃60.93.90 (s)
4-OH-5.40 (s)

Note: Chemical shifts can vary slightly depending on the solvent and instrument.

Conclusion

This technical guide has summarized the current understanding of this compound production in Streptomyces species. The identification of the putative biosynthetic gene cluster provides a foundation for future genetic engineering efforts to improve yields and generate novel analogs. The detailed experimental protocols offer a starting point for researchers to produce, isolate, and analyze this promising bioactive compound. Further research is needed to fully elucidate the regulatory mechanisms controlling this compound biosynthesis and to explore the full therapeutic potential of this and related carbazole alkaloids.

References

chemical structure and properties of Carbazomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin B is a naturally occurring carbazole alkaloid first isolated from Streptomyces species. As a member of the carbazomycin family of antibiotics, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on its potential as a lead compound in drug discovery and development. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies for key cited experiments are provided.

Chemical Structure and Properties

This compound possesses a tricyclic carbazole core, which is a key structural motif responsible for its biological activities. The precise arrangement of its functional groups contributes to its unique physicochemical properties.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name 3-methoxy-1,2-dimethyl-9H-carbazol-4-ol[1][2]
CAS Number 75139-38-7[1]
Molecular Formula C₁₅H₁₅NO₂[1][2]
Molecular Weight 241.28 g/mol [2]
Canonical SMILES CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C[3]
Solubility Soluble in DMSO and Methanol[1]
Appearance Not specified in literature
Melting Point Not specified in literature

Biological Activities

This compound exhibits a broad spectrum of biological activities, including antifungal, antibacterial, antimalarial, and cytotoxic effects. Its inhibitory action against the 5-lipoxygenase enzyme is of particular interest for its potential anti-inflammatory applications.

Antimicrobial Activity

This compound has demonstrated significant activity against a range of fungal and bacterial pathogens.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (μg/mL)Reference
Panel of seven fungi3.2 - 200[1]
Panel of five plant pathogenic fungi12.5 - 200[1]

Table 3: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)Reference
Panel of seven bacteria25 - 50[1]
Xanthomonas oryzae pv. oryzae8[4]
Antimalarial and Antiprotozoal Activity

This compound has shown promise as an antimalarial agent.

Table 4: Antiprotozoal Activity of this compound

OrganismIC₅₀ (μg/mL)Reference
Plasmodium falciparum2.37[1]
Candida albicans19.6[1]
Cytotoxic Activity

This compound has been shown to be cytotoxic to several human cancer cell lines.

Table 5: Cytotoxic Activity of this compound

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast cancer)8.4[1]
KB (Oral cancer)8.6[1]
NCI-H187 (Lung cancer)4.2[1]
Vero (Normal kidney cells)48.9[1]
Enzyme Inhibition

A key biological activity of this compound is its ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory cascade.

Table 6: Enzyme Inhibitory Activity of this compound

EnzymeIC₅₀ (μM)Reference
5-Lipoxygenase (RBL-1 cell extracts)1.5[1]

Signaling Pathway

Inhibition of the 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LOX) pathway is a critical metabolic route for the synthesis of leukotrienes, which are potent lipid mediators of inflammation. This compound exerts its anti-inflammatory potential by directly inhibiting the 5-LOX enzyme, thereby blocking the production of pro-inflammatory leukotrienes.

G Inhibition of the 5-Lipoxygenase Pathway by this compound AA Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) AA->FLAP FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX HPETE 5-HPETE FiveLOX->HPETE Oxygenation CarbazomycinB This compound CarbazomycinB->FiveLOX Inhibition LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Dehydration LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) (Pro-inflammatory) LTA4->LTC4 LTC4 Synthase

Caption: this compound inhibits the 5-lipoxygenase enzyme, blocking leukotriene synthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and the available literature.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various fungal and bacterial strains is determined using the broth microdilution method.

Workflow for MIC Determination

G Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start PrepareStock Prepare Stock Solution of this compound Start->PrepareStock SerialDilution Perform Serial Dilutions in 96-well plate PrepareStock->SerialDilution AddInoculum Add Inoculum to each well SerialDilution->AddInoculum Inoculum Prepare Standardized Microbial Inoculum Inoculum->AddInoculum Incubate Incubate at appropriate temperature and time AddInoculum->Incubate Observe Visually Inspect for Growth (Turbidity) Incubate->Observe DetermineMIC Determine MIC (Lowest concentration with no visible growth) Observe->DetermineMIC End End DetermineMIC->End

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are performed in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). This creates a range of concentrations to be tested.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).

  • Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Determination of IC₅₀ (Cytotoxicity Assay)

The half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines is typically determined using a colorimetric assay such as the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specific period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

The inhibitory activity of this compound against 5-LOX can be assessed using a cell-free or cell-based assay.

Protocol (Cell-Free Assay):

  • Enzyme and Substrate Preparation: A solution of purified 5-lipoxygenase enzyme and a solution of the substrate, arachidonic acid, are prepared in an appropriate buffer.

  • Incubation with Inhibitor: The 5-LOX enzyme is pre-incubated with various concentrations of this compound or a vehicle control for a short period.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection of Product Formation: The formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

  • Calculation of Inhibition: The percentage of inhibition is calculated for each concentration of this compound by comparing the rate of the reaction to that of the vehicle control.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion

This compound is a promising natural product with a diverse range of biological activities. Its potent antifungal, antibacterial, antimalarial, and cytotoxic properties, coupled with its specific inhibition of the 5-lipoxygenase enzyme, make it an attractive scaffold for the development of new therapeutic agents. The detailed chemical and biological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals interested in exploring the full potential of this fascinating molecule. Further investigation into its mechanism of action and structure-activity relationships will be crucial for the rational design of novel this compound-based drugs.

References

An In-depth Technical Guide to Carbazomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carbazomycin B, a carbazole alkaloid with notable biological activities. The document covers its fundamental physicochemical properties, biological functions, and detailed experimental protocols for assessing its antibacterial mechanisms.

Core Molecular Data

This compound is a nitrogen-containing heterocyclic antibiotic produced by several Streptomyces species.[] Its core chemical and physical properties are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂[][2][3][4][5]
Molecular Weight 241.28 g/mol [][2]
IUPAC Name 3-methoxy-1,2-dimethyl-9H-carbazol-4-ol[][2]
CAS Number 75139-38-7[][2][4]
Solubility Soluble in DMSO and Methanol[3][4]
Purity >95% by HPLC[3]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, making it a molecule of interest for further research and development. It is recognized as an inhibitor of 5-lipoxygenase and a scavenger of free radicals.[3] Its antimicrobial properties are broad, showing activity against various Gram-positive bacteria, fungi, and yeasts.[3][4][5]

Notably, this compound is effective against several plant pathogenic fungi.[][4] Its antibacterial action against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, has been studied in detail.[6] The proposed mechanism of action involves disruption of the bacterial cell membrane and inhibition of key metabolic processes.[6][7]

Key activities include:

  • Antibacterial: Active against a panel of seven bacteria with MICs ranging from 25-50 µg/ml.[4]

  • Antifungal: Shows activity against seven fungal strains (MICs = 3.2-200 µg/ml) and five plant pathogenic fungi (MICs = 12.5-200 µg/ml).[4]

  • Antiparasitic: Active against Plasmodium falciparum (IC₅₀ = 2.37 µg/ml).[4]

  • Cytotoxic: Exhibits cytotoxicity against MCF-7, KB, NCI H187, and Vero cells with IC₅₀ values of 8.4, 8.6, 4.2, and 48.9 µM, respectively.[4]

  • Enzyme Inhibition: Inhibits 5-lipoxygenase (5-LO) activity with an IC₅₀ of 1.5 µM.[4]

Experimental Protocols

The following protocols detail the methodology used to investigate the inhibitory effects of this compound on Xanthomonas oryzae pv. oryzae (Xoo).

The MIC of this compound against Xoo was determined to be 8 μg/mL, indicating significant antibacterial activity.[6]

This experiment quantifies the effect of this compound on the production of xanthomonadin, a key virulence factor in Xoo.

  • Cell Treatment: Xoo cells are treated with varying concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) for 4 hours. An untreated cell culture serves as the control.[7]

  • Pigment Extraction: After treatment, 4 mL of the broth suspension is centrifuged to collect the cells. The cell pellet is then mixed with 2 mL of 100% methanol.[7]

  • Incubation and Separation: The mixture is incubated in the dark for 10 minutes on a rotating shaker, followed by centrifugation at 10,000 x g for 10 minutes to pellet cell debris and collect the supernatant containing the pigment.[7]

  • Quantification: The amount of xanthomonadin pigment is determined by measuring the absorbance of the supernatant at a wavelength of 445 nm (OD₄₄₅) using a UV spectrophotometer.[7]

This protocol assesses changes in the bacterial cell surface properties upon treatment with this compound.

  • Cell Treatment: Xoo cells are exposed to different concentrations of this compound (0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) for 4 hours.[7]

  • Hydrophobicity Measurement: The hydrophobicity of the treated and untreated cells is measured. Treatment with this compound at these concentrations led to reductions in hydrophobicity of 3.08%, 10.58%, 15.58%, and 24.08%, respectively.[7]

This experiment investigates the impact of this compound on a key enzyme in the tricarboxylic acid (TCA) cycle, reflecting changes in cellular energy metabolism.

  • Cell Treatment: Xoo cells are treated with this compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.[7]

  • Enzyme Activity Measurement: The activity of malate dehydrogenase in the treated cells is measured. Results indicated that MDH activity was altered, suggesting that this compound inhibits the respiratory metabolism pathway by affecting the TCA cycle.[7]

Visualizations

The following diagrams illustrate the experimental workflow for studying the mechanism of action and the proposed inhibitory pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase (4 hours) cluster_assays Downstream Assays Xoo_culture Xoo Culture (OD600=0.6) Control Control (Untreated Xoo) Xoo_culture->Control Treatment_groups Treatment Groups (0.5x, 1x, 2x, 4x MIC) Xoo_culture->Treatment_groups Carbazomycin_B This compound Stock Carbazomycin_B->Treatment_groups Xanthomonadin Xanthomonadin Assay (OD445nm) Control->Xanthomonadin Hydrophobicity Hydrophobicity Assay Control->Hydrophobicity MDH_Activity MDH Activity Assay Control->MDH_Activity SEM Scanning Electron Microscopy Control->SEM Treatment_groups->Xanthomonadin Treatment_groups->Hydrophobicity Treatment_groups->MDH_Activity Treatment_groups->SEM

Caption: Experimental workflow for assessing the antibacterial mechanism of this compound.

mechanism_of_action cluster_effects Cellular Effects on Xoo cluster_outcomes Phenotypic Outcomes Carbazomycin_B This compound Membrane_Damage Cell Membrane Damage Carbazomycin_B->Membrane_Damage Metabolism_Inhibition Metabolic Inhibition Carbazomycin_B->Metabolism_Inhibition Hydrophobicity Reduced Surface Hydrophobicity Membrane_Damage->Hydrophobicity SEM SEM Membrane_Damage->SEM Structural Deformation (Observed via SEM) Xanthomonadin Reduced Xanthomonadin Production Metabolism_Inhibition->Xanthomonadin MDH Reduced MDH Activity Metabolism_Inhibition->MDH Growth_Inhibition Bacterial Growth Inhibition Hydrophobicity->Growth_Inhibition Xanthomonadin->Growth_Inhibition MDH->Growth_Inhibition

Caption: Proposed mechanism of action of this compound against X. oryzae pv. oryzae.

References

Carbazomycin B CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical properties and biological activities of Carbazomycin B, a naturally occurring antibiotic with potential applications in various fields of research and drug development.

Core Chemical Identifiers

This compound, a carbazole alkaloid produced by Streptomyces species, possesses a unique chemical structure that underpins its biological functions.[][2] The following table summarizes its key chemical identifiers.

IdentifierValueSource
CAS Number 75139-38-7[][2]
IUPAC Name 3-methoxy-1,2-dimethyl-9H-carbazol-4-ol[][3]
Chemical Formula C₁₅H₁₅NO₂[2][3]
Molecular Weight 241.28 g/mol [][3]
Canonical SMILES CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C[][3]
InChI InChI=1S/C15H15NO2/c1-8-9(2)15(18-3)14(17)12-10-6-4-5-7-11(10)16-13(8)12/h4-7,16-17H,1-3H3[][3]
InChIKey OBMFXFPFPDTBHG-UHFFFAOYSA-N[][3]

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and cytotoxic effects. The following table presents a summary of its reported in vitro activities.

Activity TypeTarget Organism/Cell LineMeasurementValueSource
AntibacterialXanthomonas oryzae pv. oryzae (Xoo)MIC8 µg/mL[4]
AntibacterialPanel of seven bacteriaMICs25-50 µg/mL[2]
AntifungalPanel of seven fungiMICs3.2-200 µg/mL[2]
AntifungalCandida albicansIC₅₀19.6 µg/mL[2]
AntiplasmodialPlasmodium falciparumIC₅₀2.37 µg/mL[2]
CytotoxicNCI H187 (Human small cell lung cancer)IC₅₀4.2 µM[2]
CytotoxicMCF-7 (Human breast adenocarcinoma)IC₅₀8.4 µM[2]
CytotoxicKB (Human oral epidermoid carcinoma)IC₅₀8.6 µM[2]
CytotoxicVero (African green monkey kidney)IC₅₀48.9 µM[2]
Enzyme Inhibition5-Lipoxygenase (RBL-1 cell extracts)IC₅₀1.5 µM[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding the biological activity of this compound.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the methodology used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Xanthomonas oryzae pv. oryzae (Xoo).[4]

1. Preparation of Bacterial Inoculum:

  • Isolate a pure culture of the target bacterium on an appropriate agar medium.

  • Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the concentration to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

  • Incubate the plates at the optimal temperature for the target bacterium (e.g., 37°C) for 16-20 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

General Antifungal Susceptibility Testing (Broth Microdilution)

The following is a general protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

1. Preparation of Fungal Inoculum:

  • Culture the fungal strain on a suitable agar medium.

  • Prepare a suspension of the fungal cells in a sterile saline solution and adjust the turbidity to a 0.5 McFarland standard.

  • Further dilute the suspension in the test medium (e.g., RPMI-1640) to the desired final inoculum concentration.

2. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Perform serial two-fold dilutions in a 96-well microtiter plate containing the test medium.

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well.

  • Include a drug-free growth control well.

  • Incubate the plates at 35°C for 24-48 hours.

4. Reading of Results:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control.

General Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Seeding:

  • Seed the desired cell line (e.g., MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Treatment with this compound:

  • Prepare various concentrations of this compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

3. Incubation:

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

4. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

5. Solubilization of Formazan:

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

6. Measurement:

  • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Potential Signaling Pathways and Mechanisms of Action

Antibacterial Mechanism against Xanthomonas oryzae pv. oryzae

Studies have shown that this compound exerts its antibacterial effect against the plant pathogen X. oryzae pv. oryzae through a multi-faceted mechanism.[4][5][6][7][8] It has been observed to:

  • Disrupt the cell membrane: Leading to altered cell morphology.[4]

  • Inhibit biofilm formation: A crucial step in bacterial pathogenesis.[7]

  • Reduce the production of virulence factors: Including xanthomonadin and extracellular polymeric substances (EPS).[4][7]

  • Interfere with cellular metabolism: By inhibiting the activity of malate dehydrogenase and suppressing protein synthesis.[4]

Antibacterial_Mechanism cluster_carbazomycin This compound cluster_xoo Xanthomonas oryzae pv. oryzae cluster_effects Effects cluster_outcome Outcome Carbazomycin_B This compound Disruption Disruption Carbazomycin_B->Disruption Inhibition1 Inhibition Carbazomycin_B->Inhibition1 Inhibition2 Inhibition Carbazomycin_B->Inhibition2 Inhibition3 Inhibition Carbazomycin_B->Inhibition3 Cell_Membrane Cell Membrane Integrity Bacterial_Death Bacterial Growth Inhibition and Reduced Virulence Cell_Membrane->Bacterial_Death Biofilm Biofilm Formation Biofilm->Bacterial_Death Virulence Virulence Factor Production (Xanthomonadin, EPS) Virulence->Bacterial_Death Metabolism Cellular Metabolism (Malate Dehydrogenase, Protein Synthesis) Metabolism->Bacterial_Death Disruption->Cell_Membrane Inhibition1->Biofilm Inhibition2->Virulence Inhibition3->Metabolism

Antibacterial mechanism of this compound against X. oryzae.
Potential Interaction with NF-κB Signaling Pathway

While direct studies on this compound are limited, other carbazole derivatives have been shown to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11][12][13] This pathway is a crucial regulator of inflammation, immunity, and cell survival. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Given the structural similarities, it is plausible that this compound could also modulate this pathway, which would be a valuable area for future research.

NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines, LPS, Growth Factors IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases pIkB p-IκB IkB_NFkB->pIkB Ub Ubiquitination pIkB->Ub Proteasome Proteasomal Degradation Ub->Proteasome Degrades IκB Proteasome->IkB Degrades IκB DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Inflammation, Immunity, Cell Survival) DNA->Transcription

Canonical NF-κB signaling pathway.

References

The Biological Activity Spectrum of Carbazomycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin B, a carbazole alkaloid produced by various Streptomyces species, has garnered significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides an in-depth overview of the biological activity spectrum of this compound, presenting key quantitative data, detailed experimental methodologies, and elucidated mechanisms of action. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug discovery. This document summarizes the antibacterial, antifungal, cytotoxic, 5-lipoxygenase inhibitory, and free radical scavenging properties of this compound, supported by experimental evidence and visualized signaling pathways.

Introduction

This compound is a naturally occurring carbazole antibiotic first isolated from an unidentified Streptomyces species.[1] Its unique chemical structure has prompted extensive investigation into its biological properties. This guide synthesizes the current understanding of this compound's bioactivity, with a focus on its potential therapeutic applications.

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial potency of this compound against various bacteria is summarized in the table below.

BacteriumMIC (µg/mL)Reference
Xanthomonas oryzae pv. oryzae8[2]
Panel of seven other bacteria25-50
Mechanism of Action against Xanthomonas oryzae pv. oryzae

This compound exerts its antibacterial effect against Xoo through a multi-faceted mechanism that involves disruption of the cell membrane, inhibition of key metabolic pathways, and reduction of virulence factors.[2]

A primary target of this compound in Xoo is the enzyme malate dehydrogenase (MDH), a critical component of the tricarboxylic acid (TCA) cycle.[2] By inhibiting MDH, this compound disrupts the central metabolic pathway responsible for energy production, leading to a cascade of detrimental effects on the bacterium.

TCA_Cycle_Inhibition Carbazomycin_B This compound MDH Malate Dehydrogenase (MDH) Carbazomycin_B->MDH Inhibits TCA_Cycle TCA Cycle MDH->TCA_Cycle Catalyzes step in Bacterial_Growth Inhibition of Bacterial Growth MDH->Bacterial_Growth Leads to Energy_Production ATP Production (Energy) TCA_Cycle->Energy_Production Drives Cell_Membrane Cell Membrane Integrity Energy_Production->Cell_Membrane Maintains Virulence_Factors Virulence Factor Production (Xanthomonadin, EPS) Energy_Production->Virulence_Factors Required for

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Xanthomonas oryzae pv. oryzae

The MIC of this compound against Xoo was determined using a broth microdilution method as described by Shi et al. (2021).[2]

  • Bacterial Culture: Xanthomonas oryzae pv. oryzae was cultured in a nutrient-rich broth until it reached the logarithmic growth phase.

  • Serial Dilution: this compound was serially diluted in the nutrient broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plate was incubated at 28°C for 24-48 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Antifungal Activity

This compound exhibits a broad spectrum of antifungal activity against various fungal species, including plant pathogens.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
FungusMIC (µg/mL)Reference
Panel of seven fungi3.2-200
Panel of five plant pathogenic fungi12.5-200[1]
Mechanism of Action

The precise signaling pathways involved in the antifungal activity of this compound are not yet fully elucidated. However, it is known to possess weak antiyeast activity.[1] Further research is required to determine the specific molecular targets and mechanisms of action against fungal pathogens.

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of this compound was initially assessed using an agar dilution method as described by Sakano et al. (1980).[1]

  • Media Preparation: A suitable agar medium was prepared and autoclaved.

  • Incorporation of Compound: this compound, dissolved in a suitable solvent, was added to the molten agar at various concentrations.

  • Inoculation: The surface of the agar plates was inoculated with a standardized suspension of the test fungi.

  • Incubation: The plates were incubated at an appropriate temperature for 2-5 days.

  • MIC Determination: The MIC was recorded as the lowest concentration of this compound that inhibited the visible growth of the fungi.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines, suggesting its potential as an anticancer agent.

Quantitative Data: IC50 Values
Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer8.4
KBOral Cancer8.6
NCI-H187Small Cell Lung Cancer4.2
VeroNormal Kidney (Monkey)48.9
Mechanism of Action

While the specific apoptotic pathway induced by this compound has not been definitively characterized, studies on other carbazole derivatives suggest that they can induce apoptosis through the intrinsic (mitochondrial) pathway. This typically involves the activation of caspase cascades, leading to programmed cell death.

Apoptosis_Pathway Carbazomycin_B This compound Mitochondrion Mitochondrion Carbazomycin_B->Mitochondrion Induces stress on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of this compound against cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells were treated with various concentrations of this compound for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of this compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

5-Lipoxygenase Inhibitory Activity

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.

Quantitative Data: IC50 Value
EnzymeSourceIC50 (µM)Reference
5-LipoxygenaseRBL-1 cell extracts1.5
Mechanism of Action

The inhibition of 5-lipoxygenase by this compound suggests its potential as an anti-inflammatory agent. By blocking the activity of 5-LO, this compound can reduce the production of pro-inflammatory leukotrienes.

Lipoxygenase_Inhibition Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO Substrate for Leukotrienes Leukotrienes Five_LO->Leukotrienes Catalyzes conversion to Inflammation Inflammation Leukotrienes->Inflammation Mediate Carbazomycin_B This compound Carbazomycin_B->Five_LO Inhibits

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

The 5-lipoxygenase inhibitory activity of this compound was determined using an assay with rat basophilic leukemia (RBL-1) cell extracts, as described by Hook et al. (1990).

  • Enzyme Preparation: A crude 5-lipoxygenase enzyme preparation was obtained from the supernatant of sonicated RBL-1 cells.

  • Assay Mixture: The reaction mixture contained the enzyme preparation, buffer, and various concentrations of this compound.

  • Substrate Addition: The reaction was initiated by the addition of the substrate, arachidonic acid.

  • Incubation: The mixture was incubated at 37°C for a specified period.

  • Product Quantification: The amount of 5-hydroxyeicosatetraenoic acid (5-HETE) produced was quantified using high-performance liquid chromatography (HPLC).

  • IC50 Calculation: The IC50 value was determined as the concentration of this compound that caused a 50% reduction in 5-HETE formation.

Free Radical Scavenging Activity

This compound has been shown to possess free radical scavenging properties, indicating its potential as an antioxidant.

Mechanism of Action

This compound can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components. This activity is attributed to the chemical structure of the carbazole nucleus.[3]

Free_Radical_Scavenging Carbazomycin_B This compound Free_Radical Free Radical (e.g., DPPH) Carbazomycin_B->Free_Radical Donates H atom to Oxidative_Stress Oxidative Stress Carbazomycin_B->Oxidative_Stress Prevents Neutralized_Molecule Neutralized Molecule Free_Radical->Neutralized_Molecule Becomes Free_Radical->Oxidative_Stress Causes

Experimental Protocol: DPPH Radical Scavenging Assay

The free radical scavenging activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

  • DPPH Solution: A fresh solution of DPPH in methanol was prepared.

  • Reaction Mixture: Various concentrations of this compound were added to the DPPH solution.

  • Incubation: The mixture was incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution was measured at 517 nm.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity was calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the sample).

Conclusion

This compound is a promising natural product with a broad spectrum of biological activities. Its potent antibacterial activity against Xanthomonas oryzae pv. oryzae, coupled with its antifungal, cytotoxic, anti-inflammatory, and antioxidant properties, highlights its potential for development in various therapeutic areas. The detailed experimental protocols and elucidated mechanisms of action presented in this guide provide a solid foundation for future research and development of this compound and its derivatives. Further investigations into its specific signaling pathways and in vivo efficacy are warranted to fully realize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Carbazomycin B Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Carbazomycin B, a carbazole alkaloid with known anticancer properties. The following sections detail the background, key cytotoxicity data, and step-by-step protocols for evaluating the in vitro efficacy of this compound.

This compound is a natural product isolated from Streptomyces species.[1][2] It has demonstrated cytotoxic activity against a range of human cancer cell lines, making it a compound of interest for oncology research and drug development.[3] Understanding the protocols for assessing its cytotoxicity is crucial for further investigation into its therapeutic potential.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The table below summarizes the reported IC50 values for this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma8.4[3]
KBHuman Epidermoid Carcinoma8.6[3]
NCI-H187Small Cell Lung Cancer4.2[3]
VeroNormal Kidney (Control)48.9[3]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental. The following are detailed protocols for commonly employed assays to determine the cytotoxic and apoptotic effects of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8mM HCl in isopropanol)[6]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, remove the culture medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Formazan Crystal Formation: Incubate the plate for 2-5 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[6]

  • Solubilization: Carefully remove the medium from each well without disturbing the cells or the formazan crystals. Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Apoptosis Detection using Annexin V Staining

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptosis.[8][9]

Materials:

  • This compound-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture cells and treat with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them directly. Centrifuge the cells at 500 x g for 5-7 minutes at 4°C.[9]

  • Washing: Discard the supernatant and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[10]

  • Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[10]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[10]

  • PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution and incubate for 5-15 minutes on ice or at room temperature, protected from light.[10]

  • Analysis: Analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay measures their activity to confirm apoptosis induction.[11]

Materials:

  • This compound-treated and untreated cells in a 96-well plate

  • Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent or fluorescent assay kit

  • Luminometer or fluorometer

Protocol:

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-3/7 working solution according to the manufacturer's instructions.

  • Assay: After the treatment period, add an equal volume of the Caspase-3/7 working solution to each well (e.g., 100 µL to 100 µL of cell culture).[12]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[12]

  • Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7.

  • Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activity.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Data Acquisition & Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D MTT Assay C->D E Annexin V/PI Staining C->E F Caspase-3/7 Assay C->F G Measure Absorbance (MTT) D->G H Flow Cytometry (Annexin V/PI) E->H I Measure Luminescence/Fluorescence (Caspase) F->I J Calculate IC50 & Apoptotic Population G->J H->J I->J

Caption: Workflow for this compound cytotoxicity testing.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Based on studies of related carbazole derivatives, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. It may also modulate the NF-κB signaling pathway, which is often dysregulated in cancer cells.[11][13]

G cluster_0 This compound Action cluster_1 Signaling & Mitochondrial Events cluster_2 Apoptotic Cascade CarbazomycinB This compound NFkB NF-κB Pathway Inhibition CarbazomycinB->NFkB Mitochondria Mitochondrial Stress (Loss of Membrane Potential) CarbazomycinB->Mitochondria Bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) NFkB->Bcl2 modulates Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothesized apoptosis pathway of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Carbazomycin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for Carbazomycin B, a bioactive carbazole alkaloid. This compound is a bacterial metabolite known for its antifungal, antibacterial, and 5-lipoxygenase inhibitory activities.[1][2] Accurate assessment of its purity is critical for research, development, and quality control purposes. The described reverse-phase HPLC (RP-HPLC) method provides excellent separation and quantification of this compound from potential impurities and related analogues, such as Carbazomycin A.

Introduction

This compound is a member of the carbazole family of antibiotics, originally isolated from Streptomyces species.[1][3] Its molecular formula is C₁₅H₁₅NO₂.[3][4] Given its diverse biological activities, a reliable and validated analytical method is essential to ensure the quality and purity of this compound samples. This application note provides a comprehensive protocol for a stability-indicating RP-HPLC method utilizing a C18 column and UV detection, leveraging the distinct UV absorption spectrum of carbazoles for sensitive detection.[2][5]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (0.01 mg sensitivity).

    • pH meter.

    • Sonicator.

    • Filtration assembly with 0.22 µm or 0.45 µm membrane filters.

  • Chemicals and Reagents:

    • This compound Reference Standard (purity >95%).

    • Acetonitrile (HPLC grade).[6]

    • Water (HPLC grade or Milli-Q).

    • Formic acid (LC-MS grade, >99%).[6][7]

    • Methanol (HPLC grade).[1]

    • Dimethyl sulfoxide (DMSO, HPLC grade).[1]

  • Chromatographic Column:

    • A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[6][8]

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 289 nm (Primary), with DAD scanning from 200-400 nm for peak purity
Run Time 35 minutes

Note: The selection of 289 nm is based on the characteristic UV absorption of this compound.[5] The use of a mild acid like formic acid in the mobile phase helps to ensure sharp, symmetrical peaks.[9]

Preparation of Solutions
  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 5.0 mg of this compound Reference Standard.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve in a small amount of methanol or DMSO, as this compound is soluble in these solvents.[1][2]

    • Dilute to the mark with the mobile phase (premixed at the initial gradient condition of 30% Acetonitrile: 70% Water with 0.1% Formic Acid).

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 5.0 mg of the this compound sample.

    • Prepare a 50 mL solution following the same procedure as the Standard Stock Solution.

  • Sample Filtration:

    • Before injection, filter all standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter and prevent column blockage.[10][11]

HPLC Analysis Workflow

The following diagram illustrates the complete workflow for the purity analysis of this compound.

G HPLC Analysis Workflow for this compound Purity cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing P1 Weigh Standard & Sample P2 Dissolve in Methanol/DMSO P1->P2 P3 Dilute with Mobile Phase P2->P3 P4 Filter through 0.22 µm Filter P3->P4 H1 Equilibrate HPLC System P4->H1 H2 Inject Standard Solution H1->H2 H3 Inject Sample Solution H2->H3 H4 Acquire Chromatographic Data H3->H4 D1 Integrate Peaks H4->D1 D2 Identify this compound Peak D1->D2 D3 Calculate Purity (% Area) D2->D3 D4 Generate Report D3->D4

Caption: A flowchart of the experimental workflow for this compound analysis.

Data Presentation and System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The following table presents typical expected quantitative data for this method. Carbazomycin A, a potential related impurity formed by methylation of this compound, is included for resolution assessment.[3]

ParameterThis compoundCarbazomycin A (Impurity)Acceptance Criteria
Retention Time (t_R) Approx. 15.2 minApprox. 16.5 minRSD ≤ 2.0%
Relative Retention Time (RRT) 1.00~1.08Report
Tailing Factor (T) ≤ 1.5≤ 1.5T ≤ 2.0
Theoretical Plates (N) > 5000> 5000N > 2000
Resolution (R_s) -> 2.0 (from this compound)R_s > 2.0
Calculation of Purity

The purity of this compound is calculated using the area percent method from the resulting chromatogram.

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Logical Relationship of the HPLC Method

The separation principle relies on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.

G Principle of RP-HPLC Separation Analyte This compound Mixture Column Stationary Phase (Non-polar C18) Analyte->Column Injection Detector UV Detector (289 nm) Column->Detector Separation MobilePhase Mobile Phase (Polar Acetonitrile/Water) MobilePhase->Column Elution Output Chromatogram (Separated Peaks) Detector->Output Signal

Caption: Logical diagram of the reverse-phase HPLC separation principle.

Conclusion

The HPLC method described provides a reliable and efficient means for determining the purity of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation of the main component from its potential impurities. This application note serves as a comprehensive guide for researchers and quality control analysts working with this compound.

References

Carbazomycin B: A Promising 5-Lipoxygenase Inhibitor for Inflammation Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Carbazomycin B, a carbazole alkaloid, has been identified as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are potent pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By inhibiting 5-LOX, this compound can effectively reduce the production of leukotrienes, making it a valuable tool for researchers studying inflammation and a potential lead compound for the development of novel anti-inflammatory drugs. This document provides detailed application notes and protocols for the investigation of this compound as a 5-lipoxygenase inhibitor.

Mechanism of Action

This compound is part of the broader family of carbazole alkaloids, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties. The primary mechanism of its anti-inflammatory effect is the inhibition of 5-lipoxygenase. 5-LOX catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first committed step in the leukotriene biosynthesis pathway. This is a critical control point in the inflammatory cascade. By blocking this step, this compound prevents the formation of downstream leukotrienes, such as leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.

Quantitative Data

InhibitorIC50 Value (µM)Assay System
Zileuton0.3 - 0.9Rat Polymorphonuclear Leukocytes (PMNL) / Human Whole Blood[3]
NDGA~0.1 - 3Cell-based assays[4]
MK-8863.1 - 3.5Cell-free and cell-based assays[2]

Experimental Protocols

Detailed protocols for evaluating the inhibitory effect of this compound on 5-lipoxygenase are provided below. These include both a cell-free enzyme assay and a cell-based assay to measure the inhibition of leukotriene production.

Protocol 1: Cell-Free 5-Lipoxygenase Inhibition Assay (Fluorometric)

This protocol describes a method to determine the direct inhibitory effect of this compound on purified 5-lipoxygenase enzyme activity.

Materials:

  • Purified human recombinant 5-lipoxygenase (5-LOX)

  • This compound

  • LOX Assay Buffer

  • LOX Substrate (e.g., arachidonic acid)

  • LOX Probe

  • Zileuton (positive control)

  • 96-well white microplate

  • Fluorometric microplate reader (Ex/Em = 500/536 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound and the positive control (Zileuton) in LOX Assay Buffer.

    • Prepare the 5-LOX enzyme solution in LOX Assay Buffer.

    • Prepare the LOX Substrate and LOX Probe solutions according to the manufacturer's instructions.

  • Assay:

    • Add 50 µL of LOX Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted this compound, Zileuton, or vehicle control (DMSO) to the respective wells.

    • Add 20 µL of the 5-LOX enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Initiate the reaction by adding 20 µL of the LOX Substrate to all wells.

    • Immediately add 20 µL of the LOX Probe to all wells.

    • Measure the fluorescence intensity at Ex/Em = 500/536 nm in kinetic mode for 20-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Rate_vehicle - Rate_inhibitor) / Rate_vehicle ] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: Cell-Based Leukotriene Production Inhibition Assay

This protocol measures the ability of this compound to inhibit the production of leukotrienes in a cellular context.

Materials:

  • Human polymorphonuclear leukocytes (PMNLs) or a suitable cell line (e.g., RBL-1)

  • This compound

  • Calcium ionophore A23187

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Zileuton (positive control)

  • Leukotriene B4 (LTB4) ELISA kit or LC-MS/MS for leukotriene quantification

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/well.

    • Pre-incubate the cells with various concentrations of this compound, Zileuton, or vehicle control for 30 minutes.

  • Stimulation and Sample Collection:

    • Stimulate the cells with calcium ionophore A23187 (e.g., 5 µM) for 15 minutes to induce leukotriene production.

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Collect the supernatant for leukotriene analysis.

  • Leukotriene Quantification:

    • Measure the concentration of LTB4 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

    • Alternatively, for a more comprehensive analysis of leukotrienes, use liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the percentage of inhibition of LTB4 production for each concentration of this compound.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Visualizations

G 5-Lipoxygenase Signaling Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX 5-LOX 5-Lipoxygenase (5-LOX) Carbazomycin_B This compound Carbazomycin_B->5-LOX LTA4 Leukotriene A4 (LTA4) 5-HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_Leukotrienes LTC4 Synthase Inflammation Inflammation LTB4->Inflammation Cysteinyl_Leukotrienes->Inflammation

Caption: 5-Lipoxygenase Signaling Pathway and the inhibitory action of this compound.

G Cell-Based 5-LOX Inhibition Assay Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture Culture Cells (e.g., PMNLs) Seed_Cells Seed Cells in 24-well Plate Cell_Culture->Seed_Cells Pre_incubation Pre-incubate with This compound Stimulation Stimulate with Calcium Ionophore Pre_incubation->Stimulation Collect_Supernatant Collect Supernatant Quantify_LTB4 Quantify LTB4 (ELISA or LC-MS/MS) Collect_Supernatant->Quantify_LTB4 Data_Analysis Calculate % Inhibition and IC50 Quantify_LTB4->Data_Analysis

Caption: Workflow for the cell-based 5-lipoxygenase inhibition assay.

References

Application Notes and Protocols for Studying Bacterial Cell Membrane Disruption with Carbazomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin B is a naturally occurring carbazole alkaloid antibiotic produced by Streptomyces species.[1][2] It has demonstrated notable antibacterial activity, particularly against certain Gram-positive and Gram-negative bacteria.[1][3] Emerging research indicates that this compound's mechanism of action involves the disruption of the bacterial cell membrane, leading to morphological changes, metabolic inhibition, and ultimately, cell death.[4] These characteristics make this compound a valuable tool for studying the intricacies of bacterial cell membrane integrity and for the development of novel antimicrobial agents that target the cell envelope.[5][6]

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its known antibacterial spectrum and detailed protocols for key experiments to elucidate its effects on bacterial cell membranes.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound's activity against Xanthomonas oryzae pv. oryzae (Xoo).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)Reference
Xanthomonas oryzae pv. oryzae (Xoo)8[3][4]

Table 2: Effect of this compound on Biofilm Formation of Xoo

Treatment ConcentrationInhibition of Biofilm Formation (%)Reference
1 x MIC (8 µg/mL)37.6[7]
2 x MIC (16 µg/mL)41.9[7]
4 x MIC (32 µg/mL)56.4[7]

Table 3: Effect of this compound on Malate Dehydrogenase (MDH) Activity in Xoo

Treatment ConcentrationReduction in MDH Activity (%)Reference
0.5 x MIC (4 µg/mL)28.4[3]
1 x MIC (8 µg/mL)44.8[3]
2 x MIC (16 µg/mL)66.9[3]
4 x MIC (32 µg/mL)79.6[3]

Mechanism of Action and Experimental Workflows

This compound and other carbazole derivatives are known to target and disrupt the bacterial cell membrane.[5][6] The proposed mechanism involves altering membrane permeability, which leads to a cascade of downstream effects including metabolic disruption and morphological changes.

cluster_0 This compound Application cluster_1 Bacterial Cell Interaction cluster_2 Primary Effects cluster_3 Downstream Consequences Carbazomycin_B This compound Bacterial_Cell Bacterial Cell Carbazomycin_B->Bacterial_Cell Targets Membrane_Disruption Membrane Permeability Increase Carbazomycin_B->Membrane_Disruption Induces Cell_Membrane Cell Membrane Bacterial_Cell->Cell_Membrane Membrane_Potential_Change Membrane Depolarization Membrane_Disruption->Membrane_Potential_Change Morphological_Changes Morphological Changes (e.g., deformation, rupture) Membrane_Disruption->Morphological_Changes Biofilm_Inhibition Biofilm Formation Inhibition Membrane_Disruption->Biofilm_Inhibition Metabolic_Inhibition Metabolic Inhibition (e.g., reduced MDH activity) Membrane_Potential_Change->Metabolic_Inhibition Cell_Death Bacterial Cell Death Morphological_Changes->Cell_Death Metabolic_Inhibition->Cell_Death

Proposed mechanism of this compound action on bacterial cells.

The following diagram outlines a general workflow for investigating the membrane-disrupting properties of this compound.

cluster_workflow Experimental Workflow cluster_assays Membrane Integrity and Viability Assays cluster_functional Functional Assays start Prepare Bacterial Culture mic Determine MIC (Broth Microdilution) start->mic treat Treat Bacteria with This compound (at MIC, sub-MIC, and supra-MIC) mic->treat sem SEM for Morphological Analysis treat->sem ftir FTIR for Cell Wall Component Analysis treat->ftir potential Membrane Potential Assay (e.g., DiOC2(3)) treat->potential leakage Membrane Leakage Assay (e.g., SYTOX Green) treat->leakage biofilm Biofilm Formation Assay (Crystal Violet) treat->biofilm end Data Analysis and Mechanism Elucidation sem->end ftir->end potential->end leakage->end biofilm->end

Workflow for studying this compound's effects.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth.[8][9][10][11][12]

Materials:

  • 96-well sterile microtiter plates (U-bottom)

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile diluent (broth or sterile water)

  • Spectrophotometer

  • Plate reader (optional)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer at 600 nm.

    • Dilute the adjusted suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in the 96-well plate.

    • Add 100 µL of sterile broth to wells 2 through 11.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

Scanning Electron Microscopy (SEM) for Morphological Analysis

This protocol allows for the visualization of changes in bacterial cell morphology after treatment with this compound.[13][14][15][16]

Materials:

  • Bacterial culture

  • This compound

  • Phosphate buffered saline (PBS)

  • 2.5% Glutaraldehyde (fixative)

  • 1% Osmium tetroxide (post-fixative)

  • Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%) for dehydration

  • Critical point dryer

  • SEM stubs and sputter coater (e.g., gold-palladium)

Procedure:

  • Sample Treatment:

    • Grow bacteria to the mid-logarithmic phase.

    • Treat the bacterial culture with this compound at desired concentrations (e.g., 1x, 2x, 4x MIC) for a specified time (e.g., 4 hours). Include an untreated control.

    • Harvest the cells by centrifugation (e.g., 4000 rpm for 10 minutes).

  • Fixation:

    • Wash the cell pellet twice with PBS.

    • Resuspend the pellet in 2.5% glutaraldehyde in PBS and incubate for at least 2 hours at 4°C.

  • Post-fixation and Dehydration:

    • Wash the fixed cells with PBS.

    • Post-fix with 1% osmium tetroxide in PBS for 1-2 hours.

    • Wash again with PBS.

    • Dehydrate the sample through a graded ethanol series (e.g., 10 minutes each in 30%, 50%, 70%, 90%, and twice in 100% ethanol).

  • Drying and Mounting:

    • Perform critical point drying.

    • Mount the dried sample onto an SEM stub.

    • Sputter-coat the sample with a conductive metal.

  • Imaging:

    • Observe the samples under a scanning electron microscope.

Fourier-Transform Infrared (FTIR) Spectroscopy for Cell Membrane Analysis

FTIR spectroscopy can detect changes in the chemical bonds of macromolecules in the bacterial cell membrane after exposure to this compound.[17][18][19][20][21]

Materials:

  • Bacterial culture

  • This compound

  • Sterile saline or deionized water

  • FTIR spectrometer with an ATR (Attenuated Total Reflection) accessory

Procedure:

  • Sample Preparation:

    • Treat bacterial cultures with this compound as described for SEM.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet three times with sterile saline or deionized water to remove media components.

    • Resuspend the final pellet in a small volume of water to form a thick paste.

  • FTIR Analysis:

    • Apply a small amount of the bacterial paste onto the ATR crystal.

    • Air-dry the sample to form a thin film.

    • Record the FTIR spectra, typically in the range of 4000 to 400 cm⁻¹.

    • Collect spectra for both treated and untreated samples.

  • Data Analysis:

    • Analyze the spectra for shifts in peak positions and changes in peak intensities, particularly in regions corresponding to lipids (approx. 3000-2800 cm⁻¹), proteins (Amide I and II bands, approx. 1650 and 1550 cm⁻¹), and polysaccharides (approx. 1200-900 cm⁻¹).

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the effect of this compound on the ability of bacteria to form biofilms.[7][22][23][24][25]

Materials:

  • 96-well sterile flat-bottom microtiter plates

  • Bacterial culture and appropriate growth medium

  • This compound

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • PBS for washing

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Adjust an overnight bacterial culture to a 0.5 McFarland standard and then dilute 1:100 in fresh medium.

    • Add 100 µL of the diluted culture to the wells of a microtiter plate.

    • Add 100 µL of medium containing various concentrations of this compound (to achieve final desired concentrations). Include a no-drug control.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining:

    • Carefully discard the planktonic cells from the wells.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Air-dry the plate or fix it at 60°C for 1 hour.

    • Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Quantification:

    • Discard the crystal violet solution and wash the plate thoroughly with water until the control wells are colorless.

    • Air-dry the plate completely.

    • Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

    • Incubate for 15-30 minutes with gentle shaking.

    • Measure the absorbance at 570-595 nm using a plate reader.

Bacterial Membrane Potential Assay

This assay measures changes in the bacterial membrane potential using a fluorescent dye like DiOC₂(3), which exhibits a shift in fluorescence based on membrane polarization.[26][27][28][29][30]

Materials:

  • BacLight™ Bacterial Membrane Potential Kit or equivalent DiOC₂(3) dye

  • Bacterial culture

  • PBS or appropriate buffer

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a depolarizing control

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest and wash the cells, then resuspend them in buffer to a specific optical density (e.g., OD₆₀₀ of 0.2).

    • Prepare a control sample with the addition of CCCP (e.g., 5 µM final concentration) to induce complete depolarization.

  • Treatment and Staining:

    • Aliquot the cell suspension into tubes or a microplate.

    • Add this compound at various concentrations to the test samples.

    • Add the DiOC₂(3) dye to all samples (including controls) to a final concentration of e.g., 30 µM and mix.

    • Incubate in the dark at room temperature for 5-15 minutes.

  • Measurement:

    • Analyze the samples using a flow cytometer or a fluorescence plate reader.

    • For DiOC₂(3), measure both green (approx. 525 nm) and red (approx. 620 nm) fluorescence with excitation at ~488 nm.

    • The ratio of red to green fluorescence is an indicator of the membrane potential. A decrease in this ratio signifies depolarization.

Membrane Leakage/Permeability Assay (SYTOX Green)

This assay uses a dye that can only enter cells with compromised membranes, thus quantifying membrane damage.[31][32][33][34]

Materials:

  • SYTOX Green nucleic acid stain

  • Bacterial culture

  • Buffer (e.g., HEPES or PBS)

  • This compound

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase, harvest, wash, and resuspend in buffer to a specific OD₆₀₀.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the bacterial suspension.

    • Add SYTOX Green to a final concentration of 1-5 µM.

    • Measure the baseline fluorescence (Excitation ~485 nm, Emission ~520 nm).

  • Treatment and Measurement:

    • Add this compound at various concentrations.

    • Immediately begin monitoring the fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes).

    • Include a positive control (e.g., cells treated with 70% ethanol to achieve maximum permeabilization) and a negative control (untreated cells).

  • Data Analysis:

    • Normalize the fluorescence data by subtracting the baseline and express it as a percentage of the positive control. An increase in fluorescence indicates membrane permeabilization.

References

Troubleshooting & Optimization

Carbazomycin B stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Carbazomycin B in various laboratory settings. The following information, presented in a question-and-answer format, addresses common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and methanol. For optimal stability, it is recommended to prepare stock solutions in high-purity, anhydrous solvents.

Q2: What are the ideal long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.

Q3: How does temperature affect the stability of this compound in solution?

Elevated temperatures can accelerate the degradation of this compound. It is crucial to minimize the exposure of this compound solutions to ambient and higher temperatures. For sensitive experiments, it is advisable to keep solutions on ice.

Q4: Are there any known incompatibilities for this compound?

While specific incompatibility data is limited, as a general laboratory practice, avoid strong oxidizing agents and highly acidic or basic solutions unless part of a controlled experimental protocol, as these conditions are known to degrade many organic compounds.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Verify Storage: Ensure the stock solution has been consistently stored at -20°C.

    • Check Solvent Quality: Use high-purity, anhydrous DMSO or methanol to prepare fresh stock solutions. Moisture can contribute to hydrolytic degradation.

    • Perform a Fresh Dilution: Prepare a fresh dilution from a new stock vial for your experiment.

    • Consider a Stability Check: If the issue persists, perform a quick stability check by analyzing the concentration of your stock solution via HPLC.

Issue 2: Appearance of unknown peaks in HPLC analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Handling Procedures: Assess if the sample was exposed to elevated temperatures, light, or incompatible chemicals.

    • Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal). This can help in characterizing the unknown peaks.

    • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact this compound from its degradation products.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Different Solvents and Temperatures

This protocol outlines a general procedure for determining the stability of this compound under various conditions.

1. Materials:

  • This compound
  • HPLC-grade Dimethyl Sulfoxide (DMSO)
  • HPLC-grade Methanol
  • Phosphate Buffered Saline (PBS), pH 7.4
  • Incubators/water baths set at 4°C, 25°C (room temperature), and 37°C
  • HPLC system with a C18 column and UV detector

2. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

3. Preparation of Working Solutions:

  • Dilute the stock solution to a final concentration of 100 µM in the following solvents:
  • DMSO
  • Methanol
  • PBS (pH 7.4)

4. Incubation:

  • Aliquot the working solutions into separate vials for each time point and temperature.
  • Incubate the vials at the following temperatures:
  • 4°C
  • 25°C
  • 37°C

5. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from each condition.
  • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage of remaining this compound against time for each condition.
  • Determine the degradation rate constant (k) and the half-life (t½) for each condition.

Quantitative Data Summary

The following tables present hypothetical data from stability studies on this compound to illustrate expected outcomes.

Table 1: Stability of this compound (100 µM) in Different Solvents at 25°C (Room Temperature)

Time (hours)% Remaining in DMSO% Remaining in Methanol% Remaining in PBS (pH 7.4)
0100.0100.0100.0
899.898.595.2
2499.296.188.7
4898.592.879.1
7297.989.570.3

Table 2: Effect of Temperature on the Stability of this compound (100 µM) in Methanol

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0100.0100.0100.0
899.998.594.1
2499.696.185.3
4899.192.872.8
7298.789.561.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_work Prepare 100 µM Working Solutions (DMSO, Methanol, PBS) prep_stock->prep_work temp_4 4°C prep_work->temp_4 Aliquot & Incubate temp_25 25°C prep_work->temp_25 Aliquot & Incubate temp_37 37°C prep_work->temp_37 Aliquot & Incubate sampling Sample at Time Points (0, 8, 24, 48, 72h) temp_4->sampling temp_25->sampling temp_37->sampling hplc HPLC Analysis sampling->hplc calc Calculate % Remaining hplc->calc kinetics Determine Degradation Kinetics (k, t½) calc->kinetics

Caption: Experimental workflow for this compound stability assessment.

Technical Support Center: Large-Scale Production of Carbazomycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the large-scale production of Carbazomycin B.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation, extraction, and purification of this compound.

Problem IDIssuePotential CausesSuggested Solutions
CBZ-P01 Low Yield of this compound in Fermentation - Suboptimal fermentation medium components. - Inadequate fermentation conditions (pH, temperature, aeration, agitation). - Poor productivity of the microbial strain. - Contamination of the culture.- Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Response surface methodology can be employed to determine the optimal concentrations of key components like glucose, corn starch, and soybean meal[1][2]. - Parameter Optimization: Optimize fermentation time, seed age, inoculum volume, and initial pH[1][2]. For Streptomyces species, a fermentation time of 7-12 days at around 28°C is often a good starting point[1][3]. - Strain Improvement: Consider mutagenesis (e.g., UV-induced) or metabolic engineering strategies to enhance the production capabilities of the strain[1][4][5]. - Aseptic Technique: Ensure strict aseptic techniques throughout the process to prevent contamination.
CBZ-P02 Difficulty in Extracting this compound from Mycelia - Inefficient cell lysis. - Choice of an inappropriate solvent for extraction.- Cell Disruption: Ensure thorough extraction from the cultured mycelia where this compound is primarily located[6]. Acetone is a commonly used solvent for initial extraction[6]. - Solvent Partitioning: After initial extraction, remove the solvent (e.g., acetone) in vacuo and transfer the active compounds to a non-polar solvent like ethyl acetate for further purification[3][6].
CBZ-P03 Co-purification of Carbazomycin A and B - Similar chemical structures and polarities of Carbazomycin A and B. Carbazomycin A is a methylated form of this compound[6].- Chromatography Optimization: Employ high-resolution chromatography techniques. Alumina column chromatography has been successfully used to separate Carbazomycin A and B[6]. Consider optimizing the solvent system and gradient for better separation.
CBZ-P04 Degradation of this compound during Purification - pH instability. - Exposure to harsh chemicals or high temperatures.- Mild Purification Conditions: Use neutral pH buffers and avoid extreme temperatures throughout the purification process. - Protect from Light: While not explicitly stated in the provided results, many complex organic molecules are light-sensitive. It is good practice to protect the compound from light during purification and storage.

Frequently Asked Questions (FAQs)

1. What microbial strains are known to produce this compound?

This compound is a nitrogen-containing heterocyclic antibiotic produced by actinomycetes. The originally identified producing strain was designated as Streptoverticillium ehimense H 1051-MY 10[]. More recently, Streptomyces roseoverticillatus 63 (Sr-63) has also been identified as a producer of this compound[3][8].

2. What are the key challenges in the large-scale production of this compound?

The primary challenges include achieving high production titers, efficiently separating this compound from structurally similar analogs like Carbazomycin A, and developing robust and scalable extraction and purification protocols. Optimizing fermentation conditions and potential metabolic engineering of the producing strain are key strategies to address low yields[1][4][5].

3. Are there alternatives to fermentation for producing this compound?

Yes, several total synthesis routes for this compound have been developed[9][10][11][12][13]. These chemical synthesis methods can provide a reliable source of the compound and offer pathways to generate novel analogs. The choice between fermentation and chemical synthesis for large-scale production would depend on factors like cost, yield, and purity requirements.

4. What is the proposed biosynthetic pathway for this compound?

The biosynthesis of this compound involves a series of enzymatic reactions catalyzed by proteins encoded in the cbz gene cluster. The pathway includes the construction of the carbazole nucleus by enzymes such as CbzB, CbzD, CbzE, and CbzF. Subsequent modifications, including reductions and oxidations, lead to the final structure of this compound[14].

5. What are the known biological activities of this compound?

This compound exhibits a range of biological activities. It is known to inhibit the growth of phytopathogenic fungi and has weak antibacterial and anti-yeast activities[6]. It has also been shown to have significant antibacterial activity against Xanthomonas oryzae pv. oryzae, the causative agent of bacterial leaf blight in rice, with a minimum inhibitory concentration (MIC) of 8 μg/mL[3][8].

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound. Note that large-scale production yield data is not extensively published; the data presented for Chrysomycin A is for illustrative purposes of yield improvement through optimization.

ParameterValueOrganism/ConditionSource
Minimum Inhibitory Concentration (MIC) 8 μg/mLXanthomonas oryzae pv. oryzae[3][8]
Chrysomycin A Yield (Pre-optimization) 952.3 ± 53.2 mg/LStreptomyces sp. 891-B6[1][2]
Chrysomycin A Yield (Post-optimization) 1601.9 ± 56.7 mg/LStreptomyces sp. 891-B6[1][2]

Experimental Protocols

1. Fermentation of this compound Producing Strain (Streptomyces roseoverticillatus 63)

  • Medium: Gauze's Synthetic Medium No. 1.

  • Culture Vessel: 1,000 mL Erlenmeyer flasks, each containing 400 mL of medium.

  • Inoculation: Inoculate with a seed culture of S. roseoverticillatus 63.

  • Incubation: Incubate for 7 days at 28°C in a shaker rotating at 160 rpm.

  • Monitoring: Monitor cell growth and pH throughout the fermentation.

  • Source: Adapted from Shi et al., 2021[3].

2. Extraction and Purification of this compound

  • Step 1: Initial Extraction:

    • Harvest the total cultured broth (including mycelia).

    • Extract the broth with an equal volume of ethyl acetate (EtOAc) at room temperature.

    • Separate the EtOAc phase.

  • Step 2: Concentration:

    • Evaporate the EtOAc phase in vacuo using a rotary evaporator to obtain a crude extract.

  • Step 3: Chromatographic Separation:

    • Subject the crude extract to alumina column chromatography.

    • Elute with a suitable solvent system to separate this compound from other components, including Carbazomycin A.

  • Source: Adapted from Sakano et al., 1980 and Shi et al., 2021[3][6].

Visualizations

Carbazomycin_B_Biosynthesis_Pathway cluster_precursors Precursors cluster_enzymes Key Biosynthetic Steps L-tryptophan L-tryptophan Carbazole Construction Carbazole Construction L-tryptophan->Carbazole Construction Pyruvate Pyruvate Pyruvate->Carbazole Construction 3-HB-ACP 3-HB-ACP 3-HB-ACP->Carbazole Construction Intermediate_11 Intermediate_11 Carbazole Construction->Intermediate_11 CbzB, CbzD, CbzE, CbzF Reduction & Oxidation Reduction & Oxidation Carbazomycin_B This compound Reduction & Oxidation->Carbazomycin_B Final tailoring steps Intermediate_11->Reduction & Oxidation Intermediate_13 Intermediate_13 Intermediate_11->Intermediate_13 Spontaneous Oxidation Intermediate_13->Reduction & Oxidation Experimental_Workflow_Carbazomycin_B cluster_fermentation Fermentation Stage cluster_downstream Downstream Processing Inoculation Inoculation Incubation Incubation Inoculation->Incubation 7 days, 28°C, 160 rpm Monitoring Monitoring Incubation->Monitoring Cell growth, pH Extraction Extraction Monitoring->Extraction Harvest broth & mycelia Concentration Concentration Extraction->Concentration Ethyl Acetate Purification Purification Concentration->Purification Rotary Evaporation Analysis Analysis Purification->Analysis Alumina Column Chromatography Final_Product Pure this compound Analysis->Final_Product QC/QA

References

optimizing Carbazomycin B concentration for cytotoxicity studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Carbazomycin B concentration in cytotoxicity studies. Find troubleshooting guidance, key quantitative data, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a recommended starting concentration range for this compound in a new cytotoxicity experiment?

A: Based on published data, the half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cell line. For initial range-finding experiments, a broad range spanning from 1 µM to 100 µM is recommended. For specific cell lines, reported IC50 values are a good starting point (see Table 1).[1] A typical strategy is to test a wide range of concentrations, often using serial dilutions (e.g., 2-fold or 3.16-fold dilutions), to precisely determine the effective concentration for your specific cell model.

Q2: What is the best solvent to dissolve this compound?

A: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] For cell culture experiments, DMSO is the most common choice. It is crucial to prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute it into your culture medium for your final working concentrations.

Troubleshooting Tip: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your treatment groups to ensure that the solvent itself is not causing any cytotoxic effects.

Q3: My cytotoxicity results with this compound are inconsistent. What are the common causes?

A: Lack of reproducibility in cytotoxicity assays can stem from several factors:

  • Cell Density: Inconsistent cell seeding density is a primary cause of variability. Ensure you have an optimized, consistent number of cells seeded per well. Too few cells can lead to low signal, while too many can result in nutrient depletion and cell stress, confounding the results.[2]

  • Compound Precipitation: this compound may precipitate out of the culture medium at high concentrations. Visually inspect your wells after adding the compound. If you see precipitate, consider lowering the top concentration or using a different formulation if possible.

  • Pipetting Errors: Inaccurate pipetting during serial dilutions or reagent addition can lead to significant errors. Use calibrated pipettes and proper techniques.

  • Incubation Time: The duration of exposure to this compound is a critical parameter. An incubation time that is too short may not allow for the cytotoxic effects to manifest, while one that is too long might lead to secondary effects not directly related to the compound's primary mechanism. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.[3]

  • Reagent Handling: Ensure all assay reagents are prepared, stored, and used according to the manufacturer's instructions. For example, some assay buffers must be at room temperature to function correctly.[4]

Q4: What is the likely mechanism of cell death induced by this compound?

A: While the precise signaling pathway in mammalian cells is not fully elucidated for this compound, many carbazole-containing compounds induce apoptosis.[5][6] Studies on other carbazole derivatives show they can trigger the intrinsic (mitochondrial) apoptosis pathway, characterized by the activation of caspases and the release of cytochrome c.[5][6][7] Therefore, it is highly recommended to use assays that can specifically detect apoptosis, such as Annexin V staining or caspase activity assays, to determine the mechanism of cell death.

Q5: this compound is an antibiotic. Could its effect on cell membranes influence my choice of assay?

A: Yes. Studies on the antibacterial effects of this compound show that it can hamper membrane formation and alter cell membrane components in bacteria.[8][9] This suggests a potential for membrane disruption. To investigate if a similar effect occurs in your cell line, a Lactate Dehydrogenase (LDH) release assay is highly suitable. This assay quantifies cell membrane damage by measuring the amount of LDH released from damaged cells into the culture medium.

Quantitative Data Summary

The cytotoxic activity of this compound has been quantified in several human cancer cell lines and one non-cancerous cell line. The IC50 values, representing the concentration required to inhibit 50% of cell growth or viability, are summarized below.

Cell LineCell TypeIC50 (µM)
NCI H187 Small Cell Lung Cancer4.2
MCF-7 Breast Adenocarcinoma8.4
KB Oral Epidermoid Carcinoma8.6
Vero Monkey Kidney (Non-cancerous)48.9
Table 1: Published IC50 values for this compound in various cell lines. Data sourced from Cayman Chemical.[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[10]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control (DMSO), and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity and necrosis.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3). Include the following controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the incubation.

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or use the supernatant directly. Transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to your kit's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at 490 nm. Use 680 nm as a reference wavelength to correct for background.

  • Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Protocol 3: Annexin V & Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer membrane, which is detected by Annexin V. Necrotic or late apoptotic cells have permeable membranes and are stained by PI.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks. Treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells once with cold 1X PBS. Centrifuge and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution. Gently mix.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight Incubation) seed->adhere treat Treat Cells with This compound (24h, 48h, or 72h) adhere->treat prep_drug Prepare Serial Dilutions of this compound prep_drug->treat add_reagent Add Assay Reagent (e.g., MTT, LDH Reagent) treat->add_reagent controls Include Controls: - Vehicle (DMSO) - Untreated - Positive Control incubate_assay Incubate as per Protocol add_reagent->incubate_assay measure Measure Signal (Absorbance/Fluorescence) incubate_assay->measure plot Plot Dose-Response Curve measure->plot calc Calculate IC50 Value plot->calc

Caption: Experimental workflow for a this compound cytotoxicity assay.

Intrinsic_Apoptosis_Pathway CBZ This compound (or other cytotoxic stimulus) Bax Bax/Bak Activation CBZ->Bax induces Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC releases Bax->Mito oligomerizes on Apaf Apaf-1 CytoC->Apaf Apoptosome Apoptosome Formation Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Substrates Cellular Substrates (e.g., PARP) ActiveCasp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

References

Technical Support Center: Carbazomycin B Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Carbazomycin B to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, this compound should be stored at -20°C.[1][2][3] Under these conditions, it has been reported to be stable for at least four years.[1]

Q2: I accidentally left my vial of this compound at room temperature overnight. Is it still usable?

While short-term exposure to room temperature may not cause significant degradation, it is advisable to assess the compound's integrity before use, especially for sensitive applications. Alkaloids can be susceptible to thermal degradation. It is recommended to run a quality control check, such as HPLC analysis, to compare the potentially degraded sample with a reference standard stored under recommended conditions.

Q3: My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution could indicate degradation. Degradation products may be colored, leading to a visible change in the solution's appearance. It is strongly recommended to discard the solution and prepare a fresh one from a properly stored stock.

Q4: In which solvents should I dissolve this compound for storage?

This compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2][3] For long-term storage of solutions, it is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolytic degradation. Prepare stock solutions and aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: Is this compound sensitive to light?

Carbazole alkaloids can be susceptible to photodegradation.[4] Therefore, it is best practice to protect this compound, both in solid form and in solution, from light exposure. Store vials in the dark and use amber-colored vials or wrap them in aluminum foil. When working with the compound, minimize its exposure to direct light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in an experiment Degradation of this compound due to improper storage.- Verify the storage conditions of your stock. - Perform a stability check using HPLC (see Experimental Protocols). - Prepare a fresh solution from a new, properly stored vial.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound.- Compare the chromatogram with a reference standard. - Consider potential degradation pathways (hydrolysis, oxidation) based on your experimental conditions. - Follow the forced degradation study protocol to identify potential degradation products.
Precipitation of this compound in solution - Poor solubility at the prepared concentration. - Change in solvent composition or pH. - Degradation leading to less soluble products.- Ensure the concentration is within the solubility limits for the chosen solvent. - Check the pH of the solution, as the solubility of alkaloids can be pH-dependent. - If degradation is suspected, prepare a fresh solution.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended to separate the parent compound from potential degradation products. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

3. Detection:

  • Monitor the elution profile at the wavelength of maximum absorbance for this compound. A PDA detector is useful for identifying the appearance of degradation products with different UV spectra.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-20 µg/mL).

5. Analysis:

  • Inject the prepared sample and analyze the chromatogram for the appearance of new peaks or a decrease in the peak area of this compound.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the potential degradation pathways of a compound.[5][6]

1. Acidic Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl.

  • Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.

2. Basic Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH.

  • Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

  • Neutralize the solution with an equivalent amount of 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution containing 3% hydrogen peroxide.

  • Incubate at room temperature for a defined period.

  • Analyze by HPLC.

4. Thermal Degradation:

  • Store a solid sample of this compound at an elevated temperature (e.g., 60°C) for a defined period.

  • Dissolve the sample in a suitable solvent and analyze by HPLC.

5. Photodegradation:

  • Expose a solution of this compound to a light source (e.g., a UV lamp or a photostability chamber) for a defined period.

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

Visualizing Degradation and Troubleshooting

cluster_storage Storage Conditions cluster_degradation Potential Degradation Pathways cluster_analysis Analysis & Troubleshooting Proper Proper Storage (-20°C, Dark) HPLC HPLC Analysis Proper->HPLC Stable Compound Improper Improper Storage (RT, Light, Humidity) Hydrolysis Hydrolysis Improper->Hydrolysis Oxidation Oxidation Improper->Oxidation Photodegradation Photodegradation Improper->Photodegradation Hydrolysis->HPLC Degradation Products Oxidation->HPLC Photodegradation->HPLC Activity Biological Assay HPLC->Activity Troubleshoot Troubleshooting Activity->Troubleshoot Unexpected Results

Caption: Logical workflow for assessing this compound stability.

start Unexpected Experimental Results check_storage Verify this compound Storage Conditions start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Discard and Use Properly Stored Stock storage_ok->improper_storage No check_solution Assess Solution Integrity (Age, Color, Precipitate) storage_ok->check_solution Yes solution_ok Solution Appears Normal? check_solution->solution_ok new_solution Action: Prepare Fresh Solution solution_ok->new_solution No run_qc Perform HPLC Analysis on Current and New Solution solution_ok->run_qc Yes new_solution->run_qc qc_ok HPLC Profile Matches Reference Standard? run_qc->qc_ok degraded Indication of Degradation. Use New Stock. qc_ok->degraded No other_factors Investigate Other Experimental Factors qc_ok->other_factors Yes

Caption: Troubleshooting workflow for unexpected experimental results.

References

overcoming Carbazomycin B insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Carbazomycin B.

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound in common laboratory solvents?

A1: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1][2][3] Its solubility in aqueous solutions is not well-documented in publicly available literature, which strongly suggests it is poorly soluble in water, a common characteristic of many carbazole alkaloids.[4]

Q2: Why is this compound expected to have low water solubility?

A2: this compound is a carbazole, a tricyclic aromatic compound.[5][6] Such molecules are predominantly non-polar and hydrophobic, leading to poor solubility in polar solvents like water. The presence of a hydroxyl group and a methoxy group provides some limited polarity, but the large carbazole nucleus dominates its physicochemical properties.

Q3: Can I use a small amount of DMSO to dissolve this compound and then dilute it in my aqueous buffer?

A3: This is a common initial strategy. However, it often leads to precipitation of the compound as the concentration of the organic solvent decreases upon dilution. The final concentration of DMSO should be kept to a minimum as it can affect biological assays. If precipitation occurs, alternative solubilization strategies should be considered.

Q4: What are the main strategies to improve the aqueous solubility of compounds like this compound?

A4: For poorly soluble drugs, several formulation strategies can be employed. These can be broadly categorized into:

  • Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic drug within the cavity of a cyclodextrin molecule.

  • Solid Dispersions: Dispersing the drug in a solid, inert, and hydrophilic carrier matrix.[7][8]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based carriers like liposomes or nanoemulsions.[9][10]

Troubleshooting Guide: Overcoming this compound Precipitation in Aqueous Buffers

This guide provides a step-by-step approach to troubleshoot and resolve issues related to this compound insolubility during your experiments.

Problem: My this compound, initially dissolved in DMSO, precipitates when I add it to my aqueous experimental buffer.

Workflow for Troubleshooting:

G start Start: this compound precipitates in aqueous buffer check_dmso Step 1: Optimize DMSO Concentration - Can the final DMSO concentration be increased? - Is the current concentration compatible with the assay? start->check_dmso precip_persists1 Precipitation Persists check_dmso->precip_persists1 No success Success: Soluble this compound solution achieved check_dmso->success Yes use_cyclodextrin Step 2: Attempt Cyclodextrin Complexation - Screen different cyclodextrin types (e.g., HP-β-CD). - Determine optimal drug:cyclodextrin ratio. precip_persists1->use_cyclodextrin precip_persists2 Precipitation Persists use_cyclodextrin->precip_persists2 No use_cyclodextrin->success Yes solid_dispersion Step 3: Prepare a Solid Dispersion - Use a hydrophilic polymer (e.g., PVP, PEG). - Prepare by solvent evaporation or melt extrusion. precip_persists2->solid_dispersion precip_persists3 Precipitation Persists solid_dispersion->precip_persists3 No solid_dispersion->success Yes lipid_formulation Step 4: Consider Lipid-Based Formulations - Liposomes or nanoemulsions. - May require more complex formulation development. precip_persists3->lipid_formulation lipid_formulation->success Yes end End: Re-evaluate experimental design or consult a formulation specialist lipid_formulation->end No

Caption: Troubleshooting workflow for this compound insolubility.

Data on Solubility Enhancement Strategies

Table 1: Solubility Enhancement of Benzimidazoles using Cyclodextrins
CompoundInitial Solubility (µg/mL)CyclodextrinFinal Solubility (µg/mL)Fold Increase
Albendazole0.42β-Cyclodextrin93.47~223x
Albendazole0.42Hydroxypropyl-β-cyclodextrin (HP-β-CD)443.06~1058x
Fenbendazole0.11β-Cyclodextrin45.56~432x
Fenbendazole0.11Hydroxypropyl-β-cyclodextrin (HP-β-CD)159.36~1512x
Data adapted from studies on benzimidazole compounds, which are also heterocyclic and poorly soluble.[11]
Table 2: Effect of Solid Dispersion on Dissolution Rate
DrugFormulationPolymer Carrier% Drug Released in 30 min
Poorly Soluble Drug 'X'Crystalline Drug-< 10%
Poorly Soluble Drug 'X'Solid DispersionPVP K30> 80%
Poorly Soluble Drug 'X'Solid DispersionSoluplus®> 90%
Illustrative data demonstrating the typical enhancement in dissolution rate achieved with solid dispersions.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

G cluster_0 Preparation of HP-β-CD Solution cluster_1 Preparation of this compound Solution cluster_2 Complexation cluster_3 Final Preparation prep_cd 1. Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in the desired aqueous buffer. mix 3. Slowly add the this compound solution to the stirring HP-β-CD solution (e.g., 1:1 molar ratio). prep_cd->mix prep_drug 2. Prepare a concentrated stock solution of This compound in a suitable organic solvent (e.g., Methanol). prep_drug->mix stir 4. Stir the mixture at room temperature for 24-48 hours to allow for complex formation. mix->stir filter 5. Filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated drug. stir->filter store 6. The resulting clear solution is the This compound-HP-β-CD complex. Store appropriately. filter->store

Caption: Workflow for preparing a this compound-cyclodextrin complex.

Detailed Methodology:

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Methanol (or other suitable organic solvent), aqueous buffer of choice, sterile syringe filters (0.22 µm).

  • Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 40% (w/v).

  • Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in a minimal amount of methanol.

  • Complexation:

    • While vigorously stirring the HP-β-CD solution, slowly add the this compound stock solution. A 1:1 molar ratio is a good starting point for optimization.

    • Seal the container and allow the mixture to stir at room temperature for 24 to 48 hours to facilitate the formation of the inclusion complex.

  • Filtration and Storage:

    • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any non-complexed, precipitated this compound.

    • The resulting clear filtrate contains the solubilized this compound-HP-β-CD complex.

    • The final concentration of solubilized this compound should be determined analytically (e.g., by HPLC-UV).

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol details the preparation of a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (PVP) to improve its dissolution characteristics.

Detailed Methodology:

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), a suitable volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Dissolution:

    • Accurately weigh this compound and PVP K30. A common starting drug-to-polymer ratio is 1:9 (w/w).

    • Dissolve both components completely in the chosen organic solvent in a round-bottom flask.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a thin, solid film is formed on the inside of the flask.

  • Drying and Pulverization:

    • Further dry the solid film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Storage: Store the resulting powdered solid dispersion in a desiccator to protect it from moisture.

  • Reconstitution: The powdered solid dispersion can be directly dissolved in an aqueous buffer for experimental use. The dissolution should be significantly faster than that of the crystalline drug.

Signaling Pathway Visualization (Illustrative)

While this compound's direct impact on a specific signaling pathway related to its solubility is not applicable, we can illustrate the conceptual pathway of how a formulation strategy enhances its bioavailability.

G cluster_0 Drug Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation cluster_3 Target Site drug_form This compound Formulation (e.g., Cyclodextrin Complex or Solid Dispersion) dissolution Enhanced Dissolution in GI Fluids drug_form->dissolution Improved Wetting & Dispersibility absorption Increased Absorption across Gut Wall dissolution->absorption Higher Concentration Gradient bioavailability Higher Bioavailability in Bloodstream absorption->bioavailability target Effective Concentration at Target Site bioavailability->target

Caption: Conceptual pathway for enhanced bioavailability of this compound.

References

Technical Support Center: Optimizing Fermentation for Carbazomycin B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for the production of Carbazomycin B, a carbazole antibiotic with potential therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: Which microbial strains are known to produce this compound?

A1: this compound is primarily produced by actinomycetes, particularly species of Streptomyces and Streptoverticillium. Known producing strains include Streptomyces luteoverticillatus, Streptomyces roseoverticillatus, and Streptoverticillium ehimense.[1]

Q2: What are the key fermentation parameters to optimize for this compound production?

A2: The critical parameters for optimizing this compound production include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate. Fine-tuning these parameters can significantly impact the final yield of the antibiotic.

Q3: What are typical carbon and nitrogen sources used in the fermentation medium?

A3: Commonly used carbon sources for Streptomyces fermentation include glucose, soluble starch, and other carbohydrates. For nitrogen, soybean meal, yeast extract, and peptone are frequently employed. The optimal concentration and combination of these sources need to be determined experimentally for each specific strain.

Q4: How do aeration and agitation affect this compound production?

A4: Aeration and agitation are crucial for supplying dissolved oxygen to the aerobic Streptomyces culture, which is essential for both growth and secondary metabolite production. Inadequate oxygen supply can limit biomass and, consequently, this compound yield. Conversely, excessive shear stress from high agitation rates can damage the mycelia. Therefore, optimizing the balance between oxygen transfer and shear stress is critical.

Q5: What is the general timeline for a this compound fermentation process?

A5: The fermentation time can vary depending on the strain and conditions, but a typical batch fermentation for secondary metabolite production in Streptomyces can range from 7 to 14 days.[2] Monitoring the production profile over time is necessary to determine the optimal harvest time.

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Low or No this compound Yield 1. Suboptimal medium composition. 2. Incorrect pH or temperature. 3. Insufficient aeration or agitation. 4. Poor inoculum quality or incorrect inoculum size. 5. Strain degradation or contamination.1. Screen different carbon and nitrogen sources and optimize their concentrations. 2. Monitor and control pH and temperature throughout the fermentation. 3. Increase agitation and/or aeration rates incrementally. 4. Ensure a healthy, actively growing seed culture and optimize the inoculum volume (typically 5-10% v/v). 5. Perform strain re-isolation and characterization. Check for contamination by microscopy and plating.
Poor Biomass Growth 1. Nutrient limitation in the medium. 2. Suboptimal pH or temperature for growth. 3. Presence of inhibitory substances. 4. Inadequate aeration.1. Ensure the medium contains all essential nutrients, including trace elements. 2. Optimize pH and temperature for the growth phase, which may differ from the production phase. 3. Test for inhibitory compounds in the raw materials. 4. Increase the dissolved oxygen level.
Foaming 1. High protein content in the medium (e.g., soybean meal, yeast extract). 2. High agitation rates.1. Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Reduce the agitation speed if it does not negatively impact the yield.
Inconsistent Batch-to-Batch Production 1. Variability in raw material quality. 2. Inconsistent inoculum preparation. 3. Fluctuations in fermentation parameters (pH, temperature, etc.).1. Use high-quality, consistent raw materials. 2. Standardize the inoculum preparation protocol. 3. Implement strict process control and monitoring for all critical parameters.

Data Presentation: Optimized Fermentation Parameters

The following tables provide a summary of optimized fermentation parameters for a generic Streptomyces species producing a secondary metabolite, based on available literature for similar compounds like Chrysomycin A. These values should be considered as a starting point for the optimization of this compound production.

Table 1: Optimized Medium Composition

ComponentConcentration (g/L)
Glucose39.28
Soluble Starch20.66
Soybean Meal15.48
CaCO₃2.00

Data adapted from a study on Chrysomycin A production by Streptomyces sp. 891-B6.[2]

Table 2: Optimized Physical Fermentation Parameters

ParameterOptimal Value
Initial pH6.5
Temperature30°C
Inoculum Volume5% (v/v)
Agitation Rate200-250 rpm (in shake flask)
Fermentation Time12 days

Data adapted from a study on Chrysomycin A production by Streptomyces sp. 891-B6.[2]

Experimental Protocols

1. One-Factor-at-a-Time (OFAT) Optimization of Fermentation Medium

This protocol is designed to systematically optimize the concentration of each medium component for maximizing this compound production.

  • 1.1. Inoculum Preparation:

    • Inoculate a suitable seed medium (e.g., ISP2 broth) with a fresh culture of the Streptomyces strain.

    • Incubate at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours until a dense and homogenous culture is obtained.

  • 1.2. Fermentation:

    • Prepare a series of flasks with the basal fermentation medium.

    • Vary the concentration of one component (e.g., glucose) across a range of values while keeping all other components constant.

    • Inoculate each flask with the seed culture (e.g., 5% v/v).

    • Incubate the flasks under controlled conditions (e.g., 30°C, 220 rpm) for the predetermined fermentation duration (e.g., 12 days).

  • 1.3. Analysis:

    • At the end of the fermentation, harvest the broth from each flask.

    • Extract this compound from the mycelium and/or broth using a suitable solvent (e.g., ethyl acetate).

    • Quantify the concentration of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Determine the optimal concentration of the tested component that results in the highest this compound yield.

    • Repeat the process for each medium component.

2. Optimization of Physical Parameters (pH and Temperature)

  • 2.1. Inoculum and Fermentation Setup:

    • Prepare the inoculum and fermentation medium with the optimized composition from the previous experiment.

    • Set up a series of fermenters or shake flasks.

  • 2.2. Parameter Variation:

    • pH: Adjust the initial pH of the medium in different flasks to a range of values (e.g., 5.0, 6.0, 6.5, 7.0, 8.0) while keeping the temperature constant.

    • Temperature: Set the incubation temperature of different fermenters to a range of values (e.g., 25°C, 28°C, 30°C, 32°C, 35°C) while keeping the initial pH constant.

  • 2.3. Fermentation and Analysis:

    • Inoculate and incubate as described in the previous protocol.

    • Monitor and maintain the pH throughout the fermentation if using a bioreactor.

    • Harvest and analyze the this compound yield at the end of the fermentation to determine the optimal pH and temperature.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of the carbazole skeleton of this compound is a complex enzymatic process. The following diagram illustrates a simplified proposed pathway.

CarbazomycinB_Biosynthesis Tryptophan Tryptophan Indole_3_pyruvate Indole-3-pyruvate Tryptophan->Indole_3_pyruvate Transamination Pyruvate Pyruvate Intermediate_1 Intermediate 1 Pyruvate->Intermediate_1 Acetyl_CoA Acetyl-CoA Carbazole_Skeleton Carbazole Skeleton Acetyl_CoA->Carbazole_Skeleton Indole_3_pyruvate->Intermediate_1 Condensation Intermediate_1->Carbazole_Skeleton Cyclization Carbazomycin_B This compound Carbazole_Skeleton->Carbazomycin_B Tailoring Reactions (e.g., Methylation) Optimization_Workflow Start Start: Select High-Producing Strain Medium_Optimization Medium Optimization (OFAT/RSM) Start->Medium_Optimization Physical_Optimization Physical Parameter Optimization (pH, Temperature) Medium_Optimization->Physical_Optimization Aeration_Agitation Aeration & Agitation Optimization Physical_Optimization->Aeration_Agitation Validation Validation in Bioreactor Aeration_Agitation->Validation End Optimized Process Validation->End

References

Validation & Comparative

validating the cytotoxic effects of Carbazomycin B on cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals investigating novel oncology therapeutics will find a comprehensive review of the cytotoxic effects of carbazole alkaloids, with a focus on Carbazomycin B, in this new guide. While specific quantitative data on this compound's direct effects on a wide range of human cancer cell lines remains limited in publicly accessible research, this guide provides a comparative overview based on the broader family of carbazole compounds. This analysis is supported by detailed experimental protocols for key cytotoxicity and apoptosis assays, and visualizations of relevant signaling pathways.

Comparative Cytotoxicity of Carbazole Derivatives

Compound/DrugCell LineIC50 (µM)Reference
Carbazole Derivative 9 HepG27.68[1]
HeLa10.09[1]
Carbazole Derivative 10 MCF-76.44[1]
Compound 31 HepG25.34 µg/mL[2]
Huh-76.13 µg/mL[2]
Compound 11a MCF-73.7[3]
HepG28.2[3]
A5499.8[3]
Compound 12f MCF-77.17[3]
HepG22.2[3]
A5494.5[3]
Doxorubicin (Reference) MCF-77.67[3]
HepG28.28[3]
A5496.62[3]

Note: The presented IC50 values are for various synthetic carbazole derivatives and are intended to provide a general understanding of the potential cytotoxicity of this compound class. Direct experimental data for this compound is needed for a conclusive comparison.

Unraveling the Mechanism of Action: Apoptosis Induction

Research on carbazole compounds strongly suggests that their cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death. Studies on synthetic carbazole derivatives have shown that these molecules can trigger apoptosis through both intrinsic and extrinsic pathways.[4][5][6]

Key events observed in cancer cells treated with carbazole derivatives include:

  • Caspase Activation: A significant increase in the activity of executioner caspases, such as caspase-3 and caspase-7, is a common finding.[5]

  • Mitochondrial Pathway Involvement: Many carbazole compounds induce apoptosis via the mitochondrial pathway, characterized by the collapse of the mitochondrial membrane potential and the release of cytochrome c.[4][6]

  • DNA Fragmentation: A hallmark of late-stage apoptosis, DNA laddering, has been observed in cells treated with these compounds.[6]

One study identified this compound as an inhibitor of 5-lipoxygenase with an IC50 of 1.5 µM in an extract from rat basophilic leukemia (RBL-1) cells.[7][8] While not a direct measure of cytotoxicity in human cancer cells, this finding suggests a potential mechanism of action that could contribute to anti-inflammatory and anti-cancer effects.

Below is a generalized workflow for assessing the cytotoxic effects of a compound like this compound.

G cluster_0 In Vitro Cytotoxicity Assessment Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment Plate cells MTT Assay MTT Assay Compound Treatment->MTT Assay Incubate Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Measure Absorbance

Figure 1. A simplified workflow for determining the IC50 value of a test compound on cancer cell lines using the MTT assay.

The proposed signaling pathway for apoptosis induction by carbazole derivatives is depicted below.

G Carbazole Compound Carbazole Compound Mitochondrion Mitochondrion Carbazole Compound->Mitochondrion Induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes Cytochrome c->Caspase-9 Activates

Figure 2. A generalized intrinsic apoptosis pathway initiated by carbazole compounds.

Experimental Protocols

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete culture medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control such as doxorubicin.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases in apoptosis.

Materials:

  • Cancer cell lines

  • This compound (or other test compounds)

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • After the desired incubation period, add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • The luminescence signal is proportional to the amount of caspase activity.

Conclusion and Future Directions

The available evidence suggests that carbazole-based compounds hold significant promise as anticancer agents, primarily through the induction of apoptosis. However, to validate the specific cytotoxic effects of this compound on cancer cell lines, further research is imperative. Direct comparative studies of this compound against established chemotherapeutic drugs on a panel of human cancer cell lines are necessary to ascertain its therapeutic potential. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its future development as an oncology therapeutic.

References

A Comparative Analysis of Carbazomycin B and Synthetic Carbazole Derivatives: Biological Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The carbazole scaffold, a tricyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of both the natural antibiotic Carbazomycin B and a diverse array of synthetic derivatives. This guide provides a comparative overview of the biological activities of this compound and various synthetic carbazole compounds, supported by quantitative data and detailed experimental protocols. While direct comparative studies are limited, this document synthesizes available data to offer insights into their relative potency and mechanisms of action.

Comparative Biological Activity

Quantitative data on the biological activity of this compound and several synthetic carbazole derivatives are presented below. It is important to note that a direct comparison of potency can be challenging as the data is collated from different studies employing varied cell lines, microbial strains, and experimental conditions.

Antimicrobial and Antifungal Activity

This compound exhibits broad-spectrum activity against various phytopathogenic fungi and bacteria. Synthetic carbazole derivatives have also been extensively explored for their antimicrobial properties, with some demonstrating significant potency.[1][2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Selected Synthetic Carbazole Derivatives

Compound/DerivativeOrganismMIC (µg/mL)Reference
This compound Xanthomonas oryzae pv. oryzae8[4]
Bacteria (general panel)25-50
Fungi (general panel)3.2-200
Plant pathogenic fungi (panel)12.5-200
Synthetic Imidazole-Carbazole 2a-c S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus1-8[1][2]
C. albicans16[1]
Synthetic Triazole-Carbazole 3a-c Bacteria (general panel)Comparable to imidazole derivatives[1]
Synthetic Guanidine-Carbazole 49p S. aureus (including MRSA strains)0.78-1.56
Synthetic 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives 2-5, 7-10 Staphylococcus strains32[3]
Synthetic 9H-carbazole-based azole derivative 8 S. aureus1.1[3]
E. coli6.4[3]
C. albicans9.6[3]
A. fumigatus10.3[3]
Anticancer Activity

Both this compound and numerous synthetic carbazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Synthetic derivatives, in particular, have been the focus of extensive research for the development of novel anticancer agents.[5][6]

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound and Selected Synthetic Carbazole Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
This compound MCF-7 (Breast)8.4
KB (Oral)8.6
NCI H187 (Lung)4.2
Vero (Kidney)48.9
Synthetic 1,4-dimethyl-carbazole 17 A375 (Melanoma)80.0[7]
Synthetic Carbazole Derivative 19 A375 (Melanoma)50[7]
Synthetic Carbazole Derivative 21 A375 (Melanoma)60[7]
Synthetic Carbazole Derivative 4 MDA-MB-231 (Breast)0.73[6]
Synthetic Carbazole Derivative 3 MDA-MB-231 (Breast)1.44[6]
Synthetic Carbazole-Oxadiazole 10 HepG2 (Liver)7.68[5][8]
HeLa (Cervical)10.09[5][8]
MCF7 (Breast)6.44[5][8]
Synthetic Carbazole-Oxadiazole 11 HepG2 (Liver), HeLa (Cervical), MCF7 (Breast)Stronger than derivatives 2-5[5][8]
Synthetic Carbazole Derivative 9 HeLa (Cervical)7.59[5][8]
Synthetic Carbazole-Thiazole 3b HepG-2 (Liver)0.0304[9]
MCF-7 (Breast)0.058[9]
HCT-116 (Colon)0.047[9]
Synthetic Carbazole-Thiazole 5c HepG-2 (Liver)0.048[9]
MCF-7 (Breast)0.086[9]
HCT-116 (Colon)0.06[9]
Synthetic Carbazole Derivative C4 MCF-7 (Breast)2.5[10]
HeLa (Cervical)5.4[10]
HT-29 (Colon)4.0[10]

Mechanisms of Action and Signaling Pathways

This compound and synthetic carbazole derivatives exert their biological effects through distinct mechanisms.

This compound: The antibacterial action of this compound against Xanthomonas oryzae pv. oryzae involves multiple modes of action. It disrupts the cell membrane, leading to structural deformation.[4][5] Furthermore, it inhibits the activity of malate dehydrogenase (MDH), a key enzyme in the tricarboxylic acid (TCA) cycle, thereby affecting cellular metabolism.[4][5] this compound also suppresses protein expression in the target bacteria.[4][5]

G This compound This compound Xoo Cell Membrane Xoo Cell Membrane This compound->Xoo Cell Membrane disrupts Malate Dehydrogenase (MDH) Malate Dehydrogenase (MDH) This compound->Malate Dehydrogenase (MDH) inhibits Protein Synthesis Protein Synthesis This compound->Protein Synthesis suppresses Structural Deformation Structural Deformation Xoo Cell Membrane->Structural Deformation TCA Cycle Inhibition TCA Cycle Inhibition Malate Dehydrogenase (MDH)->TCA Cycle Inhibition Reduced Protein Expression Reduced Protein Expression Protein Synthesis->Reduced Protein Expression Bacterial Cell Death Bacterial Cell Death Structural Deformation->Bacterial Cell Death TCA Cycle Inhibition->Bacterial Cell Death Reduced Protein Expression->Bacterial Cell Death

Proposed mechanism of this compound against Xanthomonas oryzae pv. oryzae (Xoo).

Synthetic Carbazole Derivatives: A significant number of synthetic carbazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, differentiation, and apoptosis. One of the primary pathways inhibited by these compounds is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][7] By inhibiting the phosphorylation of STAT proteins, these derivatives can suppress the transcription of genes that promote tumor growth.[7] Some derivatives also act as DNA intercalating agents and inhibitors of topoisomerases.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT (inactive) STAT (inactive) JAK->STAT (inactive) phosphorylates p-STAT (active dimer) p-STAT (active dimer) STAT (inactive)->p-STAT (active dimer) dimerizes Gene Transcription Gene Transcription p-STAT (active dimer)->Gene Transcription translocates to nucleus and initiates Synthetic Carbazole Derivative Synthetic Carbazole Derivative Synthetic Carbazole Derivative->JAK inhibits Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Transcription->Cell Proliferation, Survival, etc. Cytokine Cytokine Cytokine->Cytokine Receptor binds

Inhibition of the JAK/STAT signaling pathway by synthetic carbazole derivatives.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of the biological activities of chemical compounds. Below are detailed protocols for two commonly used assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12][13]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Stock solution of the test compound (this compound or synthetic derivative) in a suitable solvent (e.g., DMSO)

  • Sterile diluent (e.g., broth or saline)

  • Positive control (microorganism in broth without test compound)

  • Negative control (broth only)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compound Dilutions: a. Prepare a serial two-fold dilution of the test compound in the sterile broth directly in the 96-well plate. b. Typically, add 100 µL of broth to wells 2 through 12. c. Add 200 µL of the highest concentration of the test compound to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard 100 µL from well 10. Well 11 serves as the positive control, and well 12 as the negative control.

  • Inoculum Preparation: a. Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: a. Add 100 µL of the final inoculum to each well from 1 to 11. Do not add inoculum to the negative control well (well 12).

  • Incubation: a. Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. b. Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.

MTT Assay for Cytotoxicity (IC50) Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[6][7][14][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (this compound or synthetic derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control. c. Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the MTT solution to each well. b. Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the untreated control. b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate Incubate 24h Incubate 24h Seed cells in 96-well plate->Incubate 24h Treat cells with compound dilutions Treat cells with compound dilutions Incubate 24h->Treat cells with compound dilutions Incubate 48-72h Incubate 48-72h Treat cells with compound dilutions->Incubate 48-72h Add MTT solution Add MTT solution Incubate 48-72h->Add MTT solution Incubate 2-4h Incubate 2-4h Add MTT solution->Incubate 2-4h Solubilize formazan crystals Solubilize formazan crystals Incubate 2-4h->Solubilize formazan crystals Measure absorbance at 570nm Measure absorbance at 570nm Solubilize formazan crystals->Measure absorbance at 570nm Calculate IC50 Calculate IC50 Measure absorbance at 570nm->Calculate IC50 End End Calculate IC50->End

Workflow of the MTT assay for cytotoxicity assessment.

Conclusion

Both the natural product this compound and a multitude of synthetic carbazole derivatives demonstrate significant biological activities, positioning them as valuable leads in the development of new therapeutic agents. While this compound shows promise as a broad-spectrum antimicrobial, synthetic derivatives have exhibited remarkable potency, particularly in the realm of anticancer research, with some compounds displaying activity at nanomolar concentrations. The diverse mechanisms of action, from membrane disruption and enzyme inhibition by this compound to the targeted inhibition of signaling pathways by synthetic analogs, underscore the versatility of the carbazole scaffold. To fully elucidate the comparative efficacy and therapeutic potential of these compounds, future research should focus on direct, side-by-side comparisons under standardized experimental conditions.

References

Comparative Transcriptomics of Bacteria Treated with Carbazomycin B: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, publicly available literature does not contain direct comparative transcriptomic studies on bacteria treated specifically with Carbazomycin B. However, by examining studies on similar carbazole-containing compounds, we can establish a robust framework for conducting and presenting such research. This guide provides a template for a comparative transcriptomics study of this compound, using data from a study on a brominated carbazole with antibiotic adjuvant activity as a reference.

Hypothetical Comparative Study Overview

This guide outlines a hypothetical experiment comparing the transcriptomic response of Staphylococcus aureus (a common Gram-positive bacterium) to this compound and a known antibiotic, Vancomycin, which also affects the cell envelope. The treatments would be:

  • Control (no treatment)

  • This compound

  • Vancomycin

  • This compound + Vancomycin (to assess synergistic effects)

Quantitative Data Summary

The primary output of a transcriptomic study is the identification of differentially expressed genes (DEGs). This data is typically presented in tables.

Table 1: Hypothetical Differentially Expressed Genes in S. aureus in Response to this compound and Vancomycin

GeneFunctionThis compound (Log2 Fold Change)Vancomycin (Log2 Fold Change)This compound + Vancomycin (Log2 Fold Change)
vraRTwo-component system response regulator-1.52.50.5
vraSTwo-component system sensor kinase-1.22.30.3
murZPeptidoglycan biosynthesis-2.01.8-0.2
pbp2Penicillin-binding protein-1.81.5-0.1
hrtAHeme transport system ATP-binding protein3.00.23.1
hrtBHeme transport system permease protein2.80.12.9
mdhMalate dehydrogenase-2.5-0.5-2.8
epsAExopolysaccharide biosynthesis-2.2-0.3-2.5

Experimental Protocols

A detailed methodology is crucial for the reproducibility of transcriptomic studies.

Bacterial Culture and Treatment
  • S. aureus cultures would be grown to mid-logarithmic phase in a suitable medium (e.g., Tryptic Soy Broth).

  • Cultures would then be treated with sub-lethal concentrations of this compound, Vancomycin, or a combination of both for a defined period (e.g., 1-2 hours). An untreated culture would serve as a control.

RNA Extraction and Library Preparation
  • Total RNA would be extracted from bacterial pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • Ribosomal RNA (rRNA) would be depleted to enrich for messenger RNA (mRNA).

  • The remaining mRNA would be fragmented and used as a template for cDNA synthesis.

  • Sequencing adapters would be ligated to the cDNA fragments to create a sequencing library.

RNA Sequencing (RNA-Seq)
  • The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Raw sequencing reads would be quality-controlled and trimmed.

  • The cleaned reads would be mapped to the S. aureus reference genome.

  • Gene expression levels would be quantified (e.g., as Transcripts Per Million - TPM).

  • Differential gene expression analysis would be performed to identify genes with statistically significant changes in expression between treatment groups.

  • Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) would be used to interpret the biological significance of the DEGs.

Visualization of Pathways and Workflows

Visual representations are essential for conveying complex biological information.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Carbazomycin_B This compound Membrane_Damage Membrane Damage Carbazomycin_B->Membrane_Damage induces MDH Malate Dehydrogenase (mdh) Carbazomycin_B->MDH inhibits EPS Exopolysaccharide Production (epsA) Carbazomycin_B->EPS reduces Protein_Synthesis Protein Synthesis Carbazomycin_B->Protein_Synthesis suppresses Cell_Deformation Cell Deformation Membrane_Damage->Cell_Deformation TCA_Cycle TCA Cycle MDH->TCA_Cycle participates in experimental_workflow cluster_wet_lab Wet Lab cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Culture Bacterial Culture Treatment Treatment (this compound, Vancomycin) Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Mapping Read Mapping QC->Mapping Quantification Gene Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Functional Analysis DEA->Functional_Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.